W-84 dibromide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRJZDQAGMZGGA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943406 | |
| Record name | N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21093-51-6 | |
| Record name | Hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021093516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | W-84 dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient multi-step synthesis pathway for W-84 dibromide (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide), a potent allosteric modulator of muscarinic M2 receptors. The described synthesis is broken down into three core steps, each with detailed experimental protocols. Quantitative data is presented in tabular format for clarity and reproducibility.
Synthesis Pathway Overview
The synthesis of this compound is proposed via a convergent three-step pathway. The process begins with the synthesis of the key intermediate, N-(3-bromopropyl)phthalimide, through the alkylation of potassium phthalimide (B116566). This intermediate is then converted to N-(3-phthalimidopropyl)-N,N-dimethylamine via nucleophilic substitution with dimethylamine (B145610). The final step involves a double quaternization (Menschutkin reaction) of this tertiary amine with 1,6-dibromohexane (B150918) to yield the target compound, this compound.
Caption: Synthesis pathway of this compound.
Quantitative Data Summary
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| Potassium Phthalimide | 185.22 | 0.025 | 4.63 g | 1 |
| 1,3-Dibromopropane | 201.89 | 0.10 | 20.19 g (10.8 mL) | 4 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 322.37 | 0.00125 | 0.40 g | 0.05 |
| Dimethylformamide (DMF) | - | - | 50 mL | - |
| Product | 268.11 | - | ~5.91 g | Yield: 88.3% |
Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| N-(3-bromopropyl)phthalimide | 268.11 | 0.022 | 5.91 g | 1 |
| Dimethylamine (40% in H₂O) | 45.08 | 0.066 | 7.4 g (8.3 mL) | 3 |
| Ethanol | - | - | 50 mL | - |
| Product | 232.29 | - | ~4.5 g (Est.) | Yield: ~88% (Est.) |
Step 3: Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| N-(3-phthalimidopropyl)-N,N-dimethylamine | 232.29 | 0.019 | 4.5 g | 2 |
| 1,6-Dibromohexane | 243.97 | 0.0095 | 2.32 g (1.4 mL) | 1 |
| Acetonitrile | - | - | 50 mL | - |
| Product | 708.53 | - | ~6.1 g (Est.) | Yield: ~90% (Est.) |
Note: Estimated yields for steps 2 and 3 are based on typical efficiencies for these types of reactions.
Experimental Protocols
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
This procedure is adapted from a high-yield method utilizing a phase transfer catalyst.[1]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (4.63 g, 0.025 mol), 1,3-dibromopropane (20.19 g, 0.10 mol), and tetrabutylammonium bromide (TBAB, 0.40 g, 0.00125 mol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 70°C and stir for 2.0 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Isolation: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic phases, wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be a white solid. Recrystallization from ethanol can be performed for further purification. The expected yield is approximately 5.91 g (88.3%).[1]
Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine
This protocol is a general procedure for the amination of a primary alkyl halide, designed to favor monoalkylation.
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve N-(3-bromopropyl)phthalimide (5.91 g, 0.022 mol) in 50 mL of ethanol.
-
Reagent Addition: Cool the solution in an ice bath and add an aqueous solution of dimethylamine (40% w/w, 7.4 g, 0.066 mol). The use of a threefold excess of dimethylamine helps to minimize the formation of the dialkylated quaternary ammonium (B1175870) salt.[2]
-
Reaction: Seal the vessel and heat the mixture to 70°C. Stir at this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a round-bottom flask. Remove the ethanol and excess dimethylamine under reduced pressure.
-
Isolation: Dissolve the residue in 50 mL of dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any hydrobromide salts, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary amine, which is expected to be an oil or low-melting solid. The estimated yield is approximately 4.5 g.
Step 3: Synthesis of this compound
This protocol is based on analogous procedures for the synthesis of hexamethylene-bis-ammonium salts.[3][4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(3-phthalimidopropyl)-N,N-dimethylamine (4.5 g, 0.019 mol) in 50 mL of acetonitrile.
-
Reagent Addition: Add 1,6-dibromohexane (2.32 g, 0.0095 mol) to the solution. A 2:1 molar ratio of the tertiary amine to the dibromoalkane is crucial.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The product is expected to precipitate from the solution as it forms.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the collected solid with cold acetonitrile (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product, this compound, under vacuum to a constant weight. The estimated yield is approximately 6.1 g.
References
- 1. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 2. 3-Bromo-N,N-dimethylpropan-1-amine | 53929-74-1 | Benchchem [benchchem.com]
- 3. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 4. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]
In-Depth Technical Guide: The Biological Activity of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-84 dibromide is a notable allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced selectivity for the M2 subtype. Its primary mechanism of action involves the stabilization of cholinergic antagonist-receptor complexes, a property that has significant implications for therapeutic applications, particularly in the context of counteracting organophosphate poisoning. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information is curated from seminal studies to provide a foundational resource for researchers in pharmacology and drug development.
Core Biological Activity and Mechanism of Action
This compound functions as a non-competitive antagonist at muscarinic acetylcholine receptors, exerting its effects through an allosteric binding site topographically distinct from the orthosteric site where acetylcholine and classical antagonists bind.[1] This allosteric interaction does not directly block the orthosteric site but rather modulates the binding and signaling properties of ligands at that site.
The hallmark of this compound's activity is its ability to stabilize the complex formed between a cholinergic antagonist and the receptor.[2][3] This stabilization significantly slows the dissociation rate of the antagonist from the receptor, thereby prolonging its inhibitory effect. This mechanism is particularly relevant in the context of organophosphate poisoning, where acetylcholinesterase is inhibited, leading to an excess of acetylcholine and overstimulation of mAChRs. By enhancing the effect of an antagonist like atropine (B194438), this compound provides a more robust and sustained blockade of the excessive cholinergic stimulation.[2][3]
Signaling Pathway of this compound at the M2 Muscarinic Receptor
The following diagram illustrates the allosteric modulation of the M2 muscarinic receptor by this compound, leading to the stabilization of the antagonist-receptor complex.
Quantitative Data on Biological Activity
The following table summarizes the key quantitative parameters of this compound's interaction with muscarinic receptors, as determined in various studies. Due to the allosteric nature of its binding, traditional IC50 values are less descriptive than parameters that quantify its effect on antagonist dissociation.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Effect on [³H]-N-methylscopolamine ([³H]-NMS) Dissociation | Significantly retards dissociation | Guinea-pig myocardium | Radioligand binding assay | Jepsen et al., 1988 |
| Allosteric Effect | Equipotent | Guinea-pig, rat, and pig cardiac muscarinic receptors | [³H]-NMS binding | Mohr et al., 1992 |
| Antimuscarinic Action | Non-competitive antagonism | Not specified | Functional assays | Mitchelson, 1975 |
| Interaction with Allosteric Site | Competes with gallamine | M2 muscarinic receptor | Mutagenesis and radioligand binding | Ellis et al., 2005 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.
Radioligand Binding Assay for Allosteric Modulation
This protocol is adapted from the methodologies described by Jepsen et al. (1988) and Mohr et al. (1992) to assess the effect of this compound on antagonist binding to muscarinic receptors.
Objective: To determine the effect of this compound on the dissociation rate of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) from muscarinic receptors in a membrane preparation.
Materials:
-
Membrane preparation from a tissue rich in M2 receptors (e.g., guinea-pig myocardium, rat heart).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound.
-
Unlabeled atropine (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Association Phase: Incubate the membrane preparation with a saturating concentration of [³H]-NMS to allow for equilibrium binding.
-
Dissociation Phase: Initiate dissociation by adding a high concentration of unlabeled atropine to prevent re-binding of the radioligand. Simultaneously, add different concentrations of this compound to experimental tubes.
-
Sampling: At various time points after initiating dissociation, filter aliquots of the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of time for each concentration of this compound. Calculate the dissociation rate constant (k_off_) for each condition. A decrease in k_off_ in the presence of this compound indicates a stabilization of the antagonist-receptor complex.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the workflow for the radioligand binding assay described above.
Conclusion
This compound represents a significant pharmacological tool for studying allosteric modulation of muscarinic receptors. Its ability to stabilize antagonist-receptor complexes provides a clear mechanism for its potentiation of antimuscarinic drugs, a property of considerable interest in the development of antidotes for organophosphate poisoning. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential and molecular interactions of this compound and similar allosteric modulators. Future research may focus on elucidating the precise structural determinants of its interaction with the M2 receptor and exploring its effects on other receptor subtypes and downstream signaling cascades.
References
- 1. A comparison of affinity constants for muscarine-sensitive acetylcholine receptors in guinea-pig atrial pacemaker cells at 29 degrees C and in ileum at 29 degrees C and 37 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of dualsteric GPCR ligands: quests and promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]
W-84 Dibromide (CAS: 21093-51-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-84 dibromide, with the CAS number 21093-51-6, is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Its unique mechanism of action, which involves the stabilization of antagonist-receptor complexes, has garnered significant interest, particularly for its potential as an adjunctive therapy in the treatment of organophosphate poisoning. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used to characterize its function.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 21093-51-6 |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ |
| Molecular Weight | 708.53 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature |
| Solubility | Soluble in DMSO (up to 10 mM) |
| SMILES | C--INVALID-LINK--(CCCCCC--INVALID-LINK--(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] |
| InChI Key | DZRJZDQAGMZGGA-UHFFFAOYSA-L |
Table 1: Chemical and Physical Properties of this compound.
Biological Activity and Mechanism of Action
This compound is a potent allosteric modulator of M2 muscarinic acetylcholine receptors.[1][2][3][4] Unlike orthosteric ligands that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its affinity for orthosteric ligands.[2]
The primary mechanism of action of this compound is the stabilization of cholinergic antagonist-receptor complexes.[1][5][6] This means that in the presence of an M2 receptor antagonist, such as atropine, this compound enhances the binding of the antagonist to the receptor, prolonging its effect. This property is particularly relevant in the context of organophosphate poisoning.
Organophosphates are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis. Atropine, a competitive antagonist of muscarinic receptors, is a cornerstone of treatment for organophosphate poisoning. This compound, by stabilizing the atropine-M2 receptor complex, can synergistically enhance the protective effects of atropine.[4][5][6]
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound acts on an allosteric site of the M2 muscarinic receptor to stabilize the binding of an antagonist, such as atropine, at the orthosteric site.
Experimental Protocols
Radioligand Binding Assay: [³H]-N-Methylscopolamine (NMS) Dissociation
This assay is crucial for demonstrating the ability of this compound to stabilize antagonist-receptor complexes.
Objective: To measure the rate of dissociation of the radiolabeled antagonist [³H]-NMS from M2 muscarinic receptors in the presence and absence of this compound.
Materials:
-
Membrane preparations from cells or tissues expressing M2 muscarinic receptors (e.g., CHO-K1 cells stably expressing the human M2 receptor, or guinea pig cardiac membranes).
-
[³H]-N-Methylscopolamine ([³H]-NMS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Protocol:
-
Incubation: Incubate the membrane preparation with a saturating concentration of [³H]-NMS to allow for receptor binding to reach equilibrium.
-
Initiation of Dissociation: Initiate the dissociation of [³H]-NMS by adding a high concentration of a non-radiolabeled M2 antagonist (e.g., atropine) to prevent re-binding of the radioligand. Simultaneously, add different concentrations of this compound to experimental tubes.
-
Time Course: At various time points, terminate the reaction by rapid filtration of the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]-NMS as a function of time. The rate of dissociation is determined by fitting the data to a mono-exponential decay curve. A slower dissociation rate in the presence of this compound indicates stabilization of the antagonist-receptor complex.
References
In-Depth Technical Guide to W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of W-84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This document details its physicochemical characteristics, relevant experimental methodologies, and its role in modulating specific signaling pathways.
Core Physicochemical Data
This compound, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a key compound in neurobiological research.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Systematic Name | hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | [1][3] |
| CAS Number | 21093-51-6 | [2][3][4] |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [3][4] |
| Molecular Weight | 708.52 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Storage | 4°C, sealed storage, away from moisture | [4] |
Biological Activity and Mechanism of Action
This compound functions as a potent allosteric modulator, with high selectivity for M2-cholinoceptors.[2] It acts by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric binding stabilizes cholinergic antagonist-receptor complexes, thereby modulating the receptor's activity.[5] This mechanism of action has implications for therapeutic applications, such as increasing the protective effect of atropine (B194438) against organophosphate poisoning.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on its structure as a quaternary ammonium (B1175870) compound and its function as an allosteric modulator, the following sections provide representative methodologies for its synthesis and functional characterization.
Synthesis of Quaternary Ammonium Dibromides
The synthesis of polymethylene-α,ω-bis(N,N-dimethyl-N-alkylammonium bromides) typically involves the reaction of a tertiary amine with a dibromoalkane. A general procedure for a similar compound is outlined below.
Representative Synthesis of a Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromide): [6]
-
Reaction Setup: N,N-dimethyl-N-dodecylamine is reacted with a dibromoalkane (e.g., 1,6-dibromohexane (B150918) for a hexamethylene spacer) in a suitable polar solvent.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The use of a polar solvent can significantly shorten the reaction time.
-
Product Isolation: The resulting product, a quaternary ammonium dibromide, is typically a solid that can be isolated by filtration.
-
Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts. The final product can be dried under vacuum.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS).[4]
Characterization of Allosteric Modulation
The allosteric effects of this compound on muscarinic receptors can be characterized using various in vitro assays. Radioligand binding assays and functional assays are commonly employed to determine the affinity, cooperativity, and efficacy of allosteric modulators.
Radioligand Binding Assays: [7]
-
Objective: To determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared.
-
Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine) in the presence of varying concentrations of the allosteric modulator (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the effect of the allosteric modulator on the affinity (Kd) and binding capacity (Bmax) of the orthosteric ligand.
-
Functional Assays (e.g., Calcium Mobilization): [8]
-
Objective: To measure the effect of the allosteric modulator on the functional response of the receptor to an orthosteric agonist.
-
General Protocol:
-
Cell Culture: Cells expressing the target muscarinic receptor (which couples to Gq/11 to elicit a calcium response) are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Assay Protocol (Triple Add Paradigm):
-
The allosteric modulator (this compound) is added to the cells.
-
An EC₂₀ concentration of an orthosteric agonist is added, and the change in fluorescence is measured.
-
An EC₈₀ concentration of the orthosteric agonist is subsequently added, and the fluorescence is measured again.
-
-
Data Analysis: This "triple add" protocol allows for the identification of positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and allosteric agonists in a single assay.
-
Signaling Pathways
This compound exerts its effects by modulating the signaling of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M2 receptor, a primary target of W-84, typically couples to Gi/o proteins.
Allosteric Modulation of a G-Protein Coupled Receptor
The following diagram illustrates the general mechanism of allosteric modulation of a GPCR, such as a muscarinic receptor. This compound would bind to the allosteric site, influencing the binding of the orthosteric ligand and the subsequent G-protein activation.
References
- 1. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist AF-DX 384 and the hexamethonio derivative W84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of W-84 dibromide
A comprehensive guide to the discovery, history, and mechanism of action of W-84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Discovery
This compound, systematically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator with high selectivity for the M2 muscarinic acetylcholine receptor (mAChR).[1][2][3] Its discovery can be traced back to early investigations into the structure-activity relationships of polymethylene bis-quaternary ammonium (B1175870) compounds. A key early publication by F. Mitchelson in 1975 in the European Journal of Pharmacology described the antimuscarinic action of a related compound, heptane-1,7-bis-(dimethyl-3'-phthalimidopropylammonium bromide), laying the groundwork for understanding the allosteric nature of these molecules.[4][5] This pioneering work demonstrated that such compounds did not follow the classic competitive antagonism model, suggesting a more complex interaction with the receptor.
Subsequent research in the late 1980s and early 1990s further elucidated the specific properties of this compound. Studies by Jepsen et al. (1988) and Mohr et al. (1992) were instrumental in characterizing its role as an allosteric modulator that stabilizes cholinergic antagonist-receptor complexes, a property that gives it significant potential as an antidote against organophosphate poisoning by enhancing the protective effects of orthosteric antagonists like atropine (B194438).
Chemical and Physical Properties
This compound is a symmetrical molecule featuring two quaternary ammonium centers separated by a hexamethylene chain.[6] This structure is crucial for its interaction with the allosteric site on the M2 receptor.
| Property | Value | Reference |
| Systematic Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | [1] |
| CAS Number | 21093-51-6 | [1][7] |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [1][7] |
| Molecular Weight | 708.53 g/mol | [1][7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Room temperature, sealed from moisture. For long-term storage in solvent, -80°C is recommended. | [8] |
Mechanism of Action: Allosteric Modulation of the M2 Receptor
This compound functions as a negative allosteric modulator of orthosteric antagonist binding to the M2 muscarinic receptor. It binds to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine and competitive antagonists like N-methylscopolamine (NMS) bind.[6][9] This interaction does not prevent the binding of the orthosteric ligand but rather modifies its binding kinetics, specifically by slowing the dissociation rate of the antagonist from the receptor.[10] This results in a stabilization of the antagonist-receptor complex.
The binding site for this compound has been mapped to the extracellular vestibule of the M2 receptor.[11][12] Mutagenesis studies have identified key amino acid residues in the second extracellular loop (o2) and near the junction of the third extracellular loop (o3) and the seventh transmembrane domain (TM7) as being critical for the high-affinity binding of W-84.[1] Specifically, Tyr177 in the o2 loop and Thr423 in the TM7 region are crucial for its high potency.[1]
Mechanism of this compound's allosteric modulation of the M2 muscarinic receptor.
Quantitative Pharmacological Data
The following table summarizes key quantitative data from radioligand binding assays and functional studies that characterize the interaction of this compound with muscarinic receptors.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| Kd | 12.3 ± 1.8 nM | Guinea pig cardiac membranes | [³H]dimethyl-W84 binding | [6] |
| kon | 2.1 x 10⁷ M⁻¹min⁻¹ | Guinea pig cardiac membranes | [³H]dimethyl-W84 binding | [6] |
| t₁/₂ (dissociation) | 4.3 min | Guinea pig cardiac membranes | [³H]dimethyl-W84 binding | [6] |
| Affinity (M2) | 70.1 nM | Rat atria | Displacement of [³H]QNB | [13] |
| Affinity (M1) | ~280-350 nM | Rat cerebral cortex | Displacement of [³H]QNB | [13] |
| Affinity (M4) | ~112 nM | Rabbit lung | Displacement of [³H]QNB | [13] |
| In Vivo Efficacy | 0.1 mg/kg reduces LD₅₀ of atropine by 78% | Mouse | Prophylactic administration against paraoxon (B1678428) poisoning | [6] |
Key Experimental Protocols
The characterization of this compound has relied on several key experimental techniques, primarily radioligand binding assays. Below are generalized protocols based on the cited literature.
Radioligand Dissociation Kinetics Assay
This experiment is crucial for demonstrating the allosteric mechanism of this compound by measuring its effect on the dissociation rate of a radiolabeled orthosteric antagonist.
Generalized workflow for assessing the impact of W-84 on antagonist dissociation rates.
Methodology Details:
-
Membrane Preparation: Tissues (e.g., guinea pig atria, rat cortex) are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.
-
Equilibrium Binding: The membrane preparation is incubated with a saturating concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), until binding reaches a steady state.
-
Dissociation Initiation: The dissociation of the radioligand is initiated by adding a large excess of an unlabeled competitor (e.g., 1 µM atropine) to prevent re-binding of the dissociated radioligand. This is done in two sets of conditions: with and without this compound.
-
Sample Collection: At various time intervals, aliquots are taken and rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against time. The resulting curve is fitted to a mono- or bi-exponential decay model to calculate the dissociation rate constant(s) (koff). A significantly slower koff in the presence of this compound indicates a negative allosteric interaction.
Equilibrium Competition Binding Assay
This assay is used to determine the affinity (Ki) of this compound for its allosteric site by measuring its ability to compete with a radiolabeled allosteric modulator or its effect on the binding of an orthosteric radioligand.
Methodology Details:
-
Assay Setup: A constant concentration of the radioligand (e.g., [³H]dimethyl-W84 or [³H]NMS) and the membrane preparation are incubated with varying concentrations of the competing unlabeled ligand (this compound).
-
Incubation: The mixture is incubated until equilibrium is reached.
-
Separation and Quantification: Bound and free radioligand are separated by vacuum filtration, and the bound radioactivity is quantified.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound has been a pivotal tool in the study of muscarinic receptor pharmacology. Its well-characterized allosteric mechanism has provided significant insights into the structure and function of G-protein coupled receptors and has highlighted the therapeutic potential of allosteric modulators. The ability of this compound to enhance the protective effects of atropine against organophosphate poisoning underscores its potential in clinical applications, although it is primarily used as a research chemical.[4][6] Future research may focus on leveraging the structural understanding of the this compound binding site to design novel, highly selective allosteric modulators with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological and physiological disorders.
References
- 1. Critical amino acid residues of the common allosteric site on the M2 muscarinic acetylcholine receptor: more similarities than differences between the structurally divergent agents gallamine and bis(ammonio)alkane-type hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | HDMPPA | Indolines | Ambeed.com [ambeed.com]
- 4. Antimuscarinic action of an alkane-bis-ammonium compound alone and in combination with (+)-benzetimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the antimuscarinic effect of heptane-1,7-bis-(dimethyl-3'-phthalimidopropyl ammonium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist AF-DX 384 and the hexamethonio derivative W84. | Semantic Scholar [semanticscholar.org]
- 11. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.vub.be [cris.vub.be]
- 13. Binding of the muscarine receptor antagonist heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide at cholinoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
W-84 Dibromide: A Deep Dive into its Target Identification and Allosteric Modulation of the M2 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1] Its ability to stabilize the binding of antagonists to the receptor has made it a valuable tool in pharmacology, particularly in studies aimed at understanding the allosteric modulation of G-protein coupled receptors (GPCRs) and as a potential antidote against organophosphate poisoning. This technical guide provides an in-depth overview of the target identification studies of this compound, focusing on its interaction with the M2-mAChR. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Target Identification and Binding Profile of this compound
The primary biological target of this compound is the M2 muscarinic acetylcholine receptor, where it functions as a negative allosteric modulator. It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine and competitive antagonists bind. This allosteric interaction does not prevent the binding of orthosteric ligands but rather modulates their binding and signaling properties. Specifically, W-84 has been shown to significantly slow the dissociation rate of antagonists from the M2 receptor.
Quantitative Analysis of this compound Interaction with Muscarinic Receptors
The following tables summarize the quantitative data from various studies that have characterized the binding and allosteric effects of this compound and its derivatives at muscarinic receptors.
Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |
| M2 | Guinea Pig Atria | - | KA | ~160 nM | [2] |
| M1/M4-like | Rabbit Vas Deferens | - | KB | ~800 nM | [2] |
| M3 | Guinea Pig Ileum | - | KB | ~4,000 nM | [2] |
Table 2: Allosteric Modulation of [³H]N-methylscopolamine ([³H]NMS) Binding by this compound
| Preparation | Parameter | Value | Reference |
| Guinea Pig Myocardium | Half-life of [³H]NMS-receptor complex with 1µM W-84 | >120 min | [3] |
| Guinea Pig Myocardium | Half-life of [³H]NMS-receptor complex (control) | 4 min | [3] |
Table 3: Binding Affinities of Allosteric Modulators at the M2 Receptor Allosteric Site (determined using [³H]dimethyl-W84)
| Compound | Parameter | Value | Reference |
| [³H]dimethyl-W84 | KD (high affinity) | 2 nM | [4] |
| W-84 | pKi | 7.83 | [4] |
| Alcuronium | pKi | 8.62 | [4] |
| Gallamine | pKi | 6.72 | [4] |
Experimental Protocols for Target Identification
The identification of the M2-mAChR as the primary target of this compound has been largely established through radioligand binding assays. More contemporary, unbiased approaches like affinity selection-mass spectrometry have also been employed to identify and characterize allosteric modulators of the M2 receptor.
Radioligand Dissociation Kinetics Assay
This protocol describes the general procedure to determine the effect of an allosteric modulator like W-84 on the dissociation rate of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the M2 muscarinic receptor.
Objective: To measure the dissociation rate constant (koff) of a radioligand from its receptor in the presence and absence of an allosteric modulator.
Materials:
-
Membrane preparation expressing M2-mAChRs (e.g., from heart tissue or transfected cells)
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Allosteric modulator: this compound
-
Competitive antagonist (for initiating dissociation): Atropine or unlabeled NMS at a high concentration
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Protocol:
-
Incubation (Association Phase):
-
In a series of tubes, incubate the M2 receptor-containing membranes with a saturating concentration of [³H]NMS to allow for the formation of the receptor-radioligand complex. The incubation should be carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Initiation of Dissociation:
-
Dissociation of the radioligand is initiated by adding a large excess of a competitive antagonist (e.g., 1 µM atropine) to the incubation mixture. This prevents the re-binding of dissociated [³H]NMS.
-
To test the effect of the allosteric modulator, a separate set of tubes is prepared where this compound (at various concentrations) is added simultaneously with or slightly before the competitive antagonist.
-
-
Time Course Sampling:
-
At various time points after initiating dissociation (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), the incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are immediately washed with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the amount of [³H]NMS still bound to the receptors, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding at each time point is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled antagonist from the beginning of the incubation).
-
The natural logarithm of the specific binding is plotted against time. The data are then fitted to a mono-exponential decay curve to determine the dissociation rate constant (koff).
-
A slower dissociation rate (smaller koff value) in the presence of this compound indicates that it is acting as a negative allosteric modulator that stabilizes the receptor-antagonist complex.
-
Affinity Selection-Mass Spectrometry (AS-MS) for Unbiased Target Identification
AS-MS is a powerful technique for identifying ligands for a specific protein target from a complex mixture, and it can be adapted for unbiased target identification of small molecules like this compound.[5][6][7][8] A proof-of-concept study has demonstrated the utility of AS-MS in discovering both orthosteric and allosteric modulators of the M2 receptor.[7][8]
Experimental Workflow for AS-MS:
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating the signaling of the M2 muscarinic receptor. M2 receptors are primarily coupled to the Gi/o family of G-proteins.[4] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
M2 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase by the Gαi subunit and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit.[2][3][6]
Conclusion
This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor. Its primary mechanism of action involves binding to an allosteric site on the M2 receptor, which in turn stabilizes the binding of orthosteric antagonists. This property has been quantified through radioligand binding assays, which have established its potency and selectivity. While these classical pharmacological methods have been instrumental in identifying the primary target of W-84, modern techniques such as affinity selection-mass spectrometry offer a powerful and unbiased approach for the discovery and characterization of allosteric modulators for GPCRs. The downstream signaling effects of W-84 are mediated through the modulation of the Gi/o-coupled M2 receptor pathway, leading to the inhibition of adenylyl cyclase and activation of GIRK channels. A thorough understanding of the interactions of allosteric modulators like W-84 with their targets is crucial for the development of novel therapeutics with improved selectivity and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]N-methylscopolamine dissociation from muscarine receptors affected by low concentrations of allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
W-84 Dibromide: A Technical Guide to its Solubility and Allosteric Modulatory Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-84 dibromide is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). Its ability to stabilize antagonist-receptor complexes has significant implications for therapeutic strategies, particularly in the context of organophosphate poisoning. A thorough understanding of its physicochemical properties, including its solubility in common laboratory solvents, is critical for its application in research and development. This guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water, alongside a depiction of its mechanism of action.
Chemical and Physical Properties
This compound, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a symmetrical molecule with two quaternary ammonium (B1175870) centers.[1]
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [1][2] |
| Molar Mass | 708.53 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 21093-51-6 | [2] |
Solubility Data
The solubility of this compound in DMSO and water has been reported in the literature. It is important to note that the provided data may be from different sources and experimental conditions.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |
| DMSO | Soluble to 10 mM | 10 mM | [2][4] |
| DMSO | 3 mg/mL | 4.23 mM | [5] |
| Water | 4 mg/mL | 5.64 mM | [5] |
It should be noted that a related compound, Dimethyl-W84 (dibromide), has also been reported to be soluble in both DMSO and water.[6] this compound undergoes gradual hydrolysis in aqueous media, with a reported half-life of approximately 72 hours at pH 7.4 and 37°C.[1]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of this compound were not available in the reviewed literature, a general methodology for assessing compound solubility is outlined below. This protocol is a standard approach and should be adapted based on specific experimental needs and available equipment.
General Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent (DMSO or water) in a sealed, inert container (e.g., glass vial).
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of this compound to accurately quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mM).
-
Mechanism of Action: Allosteric Modulation of the M2 Receptor
This compound functions as an allosteric modulator at the M2 muscarinic acetylcholine receptor.[7][8] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, and classical antagonists like N-methylscopolamine (NMS) bind.[1] The binding of this compound induces a conformational change in the receptor that increases the affinity of the orthosteric antagonist for its binding site, thereby stabilizing the antagonist-receptor complex.[2][7] This allosteric effect underlies its ability to enhance the protective effects of atropine (B194438) against organophosphate poisoning.[2]
The interaction of this compound with the M2 receptor involves key amino acid residues in the extracellular loop 2 (EL2).[1] These interactions include π-stacking with a tryptophan residue (Trp422), a salt bridge with an aspartic acid residue (Asp173), and hydrogen bonding with a tyrosine residue (Tyr426).[1]
Caption: Mechanism of this compound allosteric modulation of the M2 receptor.
Experimental Workflow for Assessing Allosteric Modulation
A common experimental approach to characterize the allosteric effects of a compound like this compound is through radioligand binding assays. The following workflow outlines the key steps in such an experiment.
Caption: Experimental workflow for assessing allosteric modulation.
References
- 1. This compound (21093-51-6) for sale [vulcanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | HDMPPA | Indolines | Ambeed.com [ambeed.com]
W-84 Dibromide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for W-84 dibromide. It is intended to serve as a technical resource for professionals in drug development and scientific research. The information is presented through summarized data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
Physicochemical Properties and Storage Recommendations
This compound, a potent allosteric modulator of M2-acetylcholine receptors, requires specific storage conditions to ensure its integrity and stability.[1] The following table summarizes the key physicochemical properties and recommended storage conditions for this compound in both solid and solution forms.
| Property | Value |
| Chemical Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ |
| Molecular Weight | 708.52 g/mol |
| Appearance | White to off-white solid |
| Storage (Solid/Powder) | 4°C, in a sealed container, protected from moisture. |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Stored in a sealed container, protected from moisture. |
| Solubility | Soluble in DMSO (up to 3 mg/mL). Moisture-absorbing DMSO may reduce solubility. |
Stability Profile
The stability of this compound is a critical factor for its handling, formulation, and therapeutic application. This section outlines its known stability characteristics and provides model protocols for conducting forced degradation studies to further investigate its degradation pathways.
Summary of Known Stability
Currently, detailed public-domain data on the comprehensive stability of this compound is limited. However, based on its chemical structure as a quaternary ammonium (B1175870) compound, certain degradation pathways can be anticipated. The primary route of degradation is likely hydrolysis, especially in aqueous solutions. It is also important to consider its sensitivity to light (photostability) and high temperatures (thermal stability).
Forced Degradation Studies: Model Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following are model protocols for investigating the stability of this compound under various stress conditions. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.
2.2.1. Hydrolytic Degradation
This protocol is designed to assess the stability of this compound in aqueous solutions at different pH levels.
-
Objective: To determine the rate of hydrolysis of this compound in acidic, neutral, and alkaline conditions.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and alkaline (e.g., 0.1 N NaOH) solutions.
-
Dilute the this compound stock solution in each of the hydrolytic solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
-
Data Presentation:
| Condition | Temperature (°C) | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| ... | |||||
| Neutral | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| ... | |||||
| 0.1 N NaOH | 60 | 0 | 100 | 0 | 0 |
| 2 | |||||
| ... |
2.2.2. Oxidative Degradation
This protocol assesses the susceptibility of this compound to oxidation.
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Data Presentation:
| Condition | Temperature (°C) | Time (hours) | This compound (%) | Degradation Product X (%) |
| 3% H₂O₂ | 25 | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| ... |
2.2.3. Photostability
This protocol is based on ICH Q1B guidelines and evaluates the stability of this compound upon exposure to light.
-
Objective: To determine the photosensitivity of this compound in both solid and solution states.
-
Methodology:
-
For solid-state testing, spread a thin layer of this compound powder in a suitable container.
-
For solution-state testing, prepare a solution of this compound in a suitable solvent (e.g., methanol) in a quartz cuvette or other transparent container.
-
Prepare dark controls by wrapping identical samples in aluminum foil.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples and dark controls at the end of the exposure period using a stability-indicating HPLC method.
-
-
Data Presentation:
| State | Condition | This compound (%) | Degradation Product Y (%) |
| Solid | Light Exposed | ||
| Dark Control | |||
| Solution | Light Exposed | ||
| Dark Control |
2.2.4. Thermal Degradation
This protocol assesses the stability of solid this compound at elevated temperatures.
-
Objective: To evaluate the thermal stability of this compound in the solid state.
-
Methodology:
-
Place a known amount of this compound powder in a suitable container.
-
Store the container in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Analyze the sample at specified time points (e.g., 1, 3, 7, 14 days) using a stability-indicating HPLC method.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the temperature at which the compound starts to decompose.
-
-
Data Presentation (HPLC):
| Temperature (°C) | Time (days) | This compound (%) |
| 60 | 0 | 100 |
| 1 | ||
| 3 | ||
| ... |
-
Data Presentation (TGA):
| Onset of Decomposition (°C) | Weight Loss (%) |
Mechanism of Action: Allosteric Modulation of M2 Muscarinic Receptors
This compound functions as an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding event induces a conformational change in the receptor, which in turn modulates the binding affinity and/or efficacy of the orthosteric ligand.
Signaling Pathways of the M2 Muscarinic Receptor
The M2 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family. Activation of the M2 receptor leads to a cascade of intracellular events that ultimately regulate cellular function.
3.1.1. Canonical Gαi/o Pathway
The primary signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
3.1.2. Non-Canonical β-Arrestin Pathway
In addition to G-protein signaling, GPCRs like the M2 receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the PI3K/AKT/mTORC1 pathway.
Experimental Workflow for Assessing Allosteric Modulation
To quantify the effect of this compound on the M2 receptor, radioligand binding assays are commonly employed. These assays can determine how this compound affects the binding of a radiolabeled orthosteric ligand.
Model Protocol: Radioligand Binding Assay
-
Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to the M2 receptor.
-
Materials:
-
Cell membranes expressing the human M2 receptor.
-
[³H]-NMS (radiolabeled antagonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Methodology:
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound and calculate the cooperativity factor.
-
Handling and Safety
This compound should be handled in a laboratory setting by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a framework for understanding the stability and storage of this compound. The provided model protocols for forced degradation studies can be adapted to generate specific stability data for this compound. Furthermore, the elucidation of its allosteric mechanism of action on the M2 muscarinic receptor through the described experimental workflows will be crucial for its development as a potential therapeutic agent. As with any research compound, it is imperative to handle this compound with appropriate safety precautions and to conduct thorough stability and characterization studies to ensure the reliability and reproducibility of experimental results.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1][2][3][4] As a non-competitive antagonist with allosteric effects, this compound stabilizes cholinergic antagonist-receptor complexes.[1][4] This property is particularly noteworthy for its potential therapeutic applications, such as enhancing the protective effects of atropine (B194438) against organophosphate poisoning.[1][4] These application notes provide detailed protocols for in vitro assays to characterize the interaction of this compound with M2-mAChRs, enabling researchers to further investigate its pharmacological profile.
Data Presentation
The following table summarizes the available quantitative data for a derivative of this compound and the cooperativity of W-84 with different radioligands.
| Ligand | Parameter | Value | Species/Tissue | Reference |
| [³H]dimethyl-W84 | Kd | 12.3 ± 1.8 nM | Guinea pig cardiac membranes | [5] |
| [³H]dimethyl-W84 | kon | 2.1 x 107 M-1min-1 | Guinea pig cardiac membranes | [5] |
| [³H]dimethyl-W84 | t1/2 (dissociation) | 4.3 min | Guinea pig cardiac membranes | [5] |
| This compound with [³H]NMS | α (cooperativity factor) | 2.4 | Guinea pig heart homogenates | [6] |
| This compound with [³H]AF-DX 384 | α (cooperativity factor) | 194 | Guinea pig heart homogenates | [6] |
Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit complex can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. This compound acts on an allosteric site of the M2 receptor, modifying the binding and signaling of orthosteric ligands.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay: Investigating Allosteric Modulation of [³H]N-methylscopolamine ([³H]NMS) Binding
This protocol is designed to determine how this compound affects the binding of the orthosteric antagonist [³H]NMS to M2 muscarinic receptors.
Materials:
-
Membrane preparation expressing M2-mAChRs (e.g., from CHO-K1 cells or guinea pig heart)
-
[³H]N-methylscopolamine ([³H]NMS)
-
This compound
-
Atropine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing M2 receptors in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Assay Setup:
-
Total Binding: In triplicate, add 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane preparation to each well.
-
Non-specific Binding: In triplicate, add 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]NMS, and 100 µL of membrane preparation.
-
Effect of this compound: In triplicate, add 50 µL of varying concentrations of this compound, 50 µL of [³H]NMS, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding of [³H]NMS as a function of the concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound and the cooperativity factor (α).
-
Caption: Radioligand Binding Assay Workflow.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the M2 receptor in the presence of an agonist and the modulatory effect of this compound.
Materials:
-
Membrane preparation expressing M2-mAChRs
-
[³⁵S]GTPγS
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Muscarinic agonist (e.g., carbachol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation
-
GDP (to a final concentration of 10-30 µM)
-
[³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM)
-
Varying concentrations of the muscarinic agonist.
-
For testing this compound, pre-incubate the membranes with varying concentrations of this compound before adding the agonist and [³⁵S]GTPγS.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ and Emax values for the agonist under each condition to assess the modulatory effect of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 21093-51-6 | WAA09351 | Biosynth [biosynth.com]
- 4. This compound | CAS 21093-51-6 | W84 | Tocris Bioscience [tocris.com]
- 5. This compound (21093-51-6) for sale [vulcanchem.com]
- 6. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide, also known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It functions as a non-competitive antagonist with the unique ability to stabilize cholinergic antagonist-receptor complexes.[1] This property is of significant interest in the field of toxicology, particularly in the development of antidotes for organophosphate (OP) poisoning. Organophosphates are a class of highly toxic compounds that includes pesticides and nerve agents, which exert their effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an excess of acetylcholine and a subsequent cholinergic crisis.[3][4]
The standard treatment for OP poisoning typically involves the administration of a competitive muscarinic antagonist, such as atropine (B194438), to block the effects of excess acetylcholine at muscarinic receptors, and an oxime to reactivate the inhibited AChE.[3][5] this compound has been investigated for its potential to enhance the protective effects of atropine.[1] By binding to an allosteric site on the M2 receptor, this compound can slow the dissociation of atropine from the receptor's orthosteric site, thereby prolonging and potentiating its therapeutic action.[1][2] In vitro studies have demonstrated that the combination of this compound with competitive antagonists like atropine results in a "supra-additive" antagonistic effect.[1]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its investigation in in vivo animal models of organophosphate poisoning.
Mechanism of Action
Organophosphate poisoning leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic receptors. The over-activation of M2 muscarinic receptors, particularly in the heart, can lead to severe bradycardia and other life-threatening cardiovascular effects.[4] Atropine, a competitive antagonist, competes with the excess ACh for the same binding site on the muscarinic receptor.[6]
This compound acts at a distinct allosteric binding site on the M2 muscarinic receptor.[2] Its binding induces a conformational change in the receptor that increases the affinity of the orthosteric site for antagonists like atropine. This allosteric modulation results in a slower dissociation rate of the antagonist from the receptor, effectively prolonging its blocking action. This synergistic interaction makes the combination of this compound and atropine a promising therapeutic strategy for mitigating the muscarinic effects of organophosphate poisoning.
Signaling pathway of organophosphate poisoning and therapeutic intervention.
Experimental Protocols
The following protocols are generalized frameworks for conducting in vivo studies to evaluate the efficacy of this compound as an adjunctive therapy in organophosphate poisoning. Specific parameters such as animal species, organophosphate agent, and dosages should be optimized based on preliminary studies and institutional guidelines.
Protocol 1: Evaluation of this compound and Atropine Co-administration in a Rodent Model of Organophosphate Poisoning
Objective: To determine the protective effect of this compound in combination with atropine against organophosphate-induced toxicity in a rodent model.
Animal Model: Male Wistar rats (250-300g) or Male Hartley guinea pigs (350-400g). Guinea pigs are often considered a suitable model as their response to some organophosphates and antidotes more closely resembles that of humans.[7]
Materials:
-
This compound
-
Atropine sulfate (B86663)
-
Organophosphate agent (e.g., diisopropyl fluorophosphate (B79755) (DFP), soman, or parathion)
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound and organophosphate (e.g., peanut oil, DMSO, depending on solubility)
-
Syringes and needles for administration
-
Animal monitoring equipment (for heart rate, respiratory rate, etc.)
Experimental Groups:
-
Control: Vehicle for OP + Saline
-
OP Only: Organophosphate + Saline
-
Atropine Only: Organophosphate + Atropine
-
W-84 Only: Organophosphate + this compound
-
Combination Therapy: Organophosphate + Atropine + this compound
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Preparation of Solutions: Prepare fresh solutions of the organophosphate, atropine, and this compound on the day of the experiment. The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 1 mL/kg).
-
Administration:
-
Administer this compound (or its vehicle) via the desired route (e.g., intraperitoneal - IP, intramuscular - IM). The timing of administration relative to the OP challenge is a critical variable to investigate (e.g., 30 minutes prior to OP).
-
Administer the organophosphate at a predetermined lethal or sublethal dose (e.g., LD50) via subcutaneous (SC) or IM injection.
-
Administer atropine sulfate (or saline) immediately after the onset of cholinergic signs (e.g., salivation, tremors) or at a fixed time point post-OP challenge (e.g., 1 minute).
-
-
Monitoring:
-
Continuously observe the animals for clinical signs of toxicity for at least 4 hours post-administration and then periodically for 24-48 hours.
-
Record the onset and severity of cholinergic signs (e.g., salivation, lacrimation, urination, defecation, tremors, convulsions).
-
Monitor physiological parameters such as heart rate, respiratory rate, and body temperature at regular intervals.
-
Record survival rates at 24 and 48 hours.
-
-
Data Analysis:
-
Compare the severity and time of onset of toxic signs between the different treatment groups.
-
Analyze the differences in physiological parameters using appropriate statistical methods (e.g., ANOVA).
-
Calculate the protective ratio of the combination therapy compared to atropine alone.
-
References
- 1. Antimuscarinic action of an alkane-bis-ammonium compound alone and in combination with (+)-benzetimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equipotent allosteric effect of W84 on [3H]NMS-binding to cardiac muscarinic receptors from guinea-pig, rat, and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 5. Organophosphorus poisoning (acute) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying M2-Cholinoceptors with W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing W-84 dibromide, a potent allosteric modulator, for the characterization of M2-cholinoceptors. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of signaling pathways and experimental workflows.
Introduction to this compound
This compound, also known as HDMPPA, is a non-competitive antagonist that acts as a potent allosteric modulator of M2-cholinoceptors.[1] Its unique mechanism of action involves binding to an allosteric site on the M2 receptor, distinct from the orthosteric site where acetylcholine (B1216132) and competitive antagonists bind. This interaction stabilizes cholinergic antagonist-receptor complexes, notably retarding the dissociation of radiolabeled antagonists such as [3H]N-methylscopolamine ([3H]NMS).[1] This property makes this compound a valuable tool for studying the kinetics of ligand-receptor interactions and for characterizing the allosteric modulation of M2 receptors.
Data Presentation: Quantitative Analysis
Table 1: Affinity of C7/3-phth for Human Muscarinic Receptor Subtypes [2]
| Receptor Subtype | Affinity (Ki) for unoccupied receptor (nM) |
| M1 | ~850 |
| M2 | 85 |
| M3 | Not specified |
| M4 | Not specified |
| M5 | >8500 |
Note: The affinity of C7/3-phth was determined in equilibrium binding studies using [3H]N-methylscopolamine ([3H]NMS) at cloned human mAChRs expressed in Chinese hamster ovary cells. The modulator exhibited the highest affinity for the unoccupied M2 receptor.[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay - [3H]N-methylscopolamine Dissociation Assay
This protocol is designed to assess the allosteric effect of this compound on the dissociation rate of the orthosteric antagonist, [3H]NMS, from M2-cholinoceptors.
Materials:
-
Membrane preparation from cells or tissues expressing M2-cholinoceptors
-
[3H]N-methylscopolamine ([3H]NMS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Atropine or other suitable muscarinic antagonist for determining non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from a source known to express M2 receptors (e.g., guinea-pig myocardium, CHO cells stably expressing the human M2 receptor).
-
Incubation: In a final volume of 1 mL of assay buffer, incubate the membrane preparation with a saturating concentration of [3H]NMS (e.g., 1 nM) for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Initiation of Dissociation: Initiate the dissociation of [3H]NMS by adding a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) to prevent re-binding of the radioligand.
-
Addition of Allosteric Modulator: Simultaneously with the non-labeled antagonist, add either vehicle (control) or varying concentrations of this compound to different sets of tubes.
-
Time Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes) after initiating dissociation, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the natural logarithm of the percentage of [3H]NMS remaining bound at each time point versus time. The slope of this line will give the dissociation rate constant (k_off). Compare the k_off values in the presence and absence of this compound to determine its effect on the dissociation rate. A slower dissociation rate in the presence of W-84 indicates allosteric modulation.
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol assesses the functional antagonism of M2 receptors by this compound by measuring its effect on the acetylcholine-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing M2-cholinoceptors (e.g., CHO-K1 cells)
-
Acetylcholine (ACh)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate M2 receptor-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: On the day of the experiment, wash the cells with serum-free medium and pre-incubate them with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of acetylcholine (e.g., the EC80 concentration for inhibition of cAMP) to the wells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen assay method.
-
Data Analysis: Construct a concentration-response curve for this compound's ability to reverse the ACh-mediated inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC50 value for this compound.
Visualizations
M2-Cholinoceptor Signaling Pathway
Caption: Canonical M2-cholinoceptor signaling pathway.
Allosteric Modulation by this compound
Caption: Mechanism of allosteric modulation by W-84.
Experimental Workflow: Radioligand Dissociation Assay
Caption: Workflow for a radioligand dissociation assay.
References
W-84 Dibromide: A Potent Allosteric Modulator for Neurobiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide, systematically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced selectivity for the M2 subtype. In neurobiology research, this compound serves as a critical tool for investigating the pharmacology of muscarinic receptors and holds potential as a therapeutic adjunct in the management of organophosphate poisoning. Its mechanism of action involves binding to an allosteric site on the M2 receptor, distinct from the orthosteric site where acetylcholine and competitive antagonists like atropine (B194438) bind. This allosteric interaction stabilizes the antagonist-receptor complex, thereby prolonging the effect of the antagonist. This property is particularly significant in counteracting the excessive cholinergic stimulation caused by organophosphate nerve agents and pesticides.
Physicochemical Properties
| Property | Value |
| Systematic Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide |
| Synonyms | W-84, HDMPPA |
| CAS Number | 21093-51-6 |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ |
| Molecular Weight | 708.53 g/mol |
| Solubility | Soluble in DMSO |
Applications in Neurobiology Research
The primary applications of this compound in neurobiology research are centered on its allosteric modulation of M2 muscarinic receptors.
-
Characterization of Muscarinic Receptor Pharmacology: this compound is utilized in in vitro binding assays to study the allosteric modulation of mAChRs. By observing its effect on the binding of radiolabeled orthosteric ligands, researchers can elucidate the nature of allosteric binding sites and their influence on receptor function.
-
Investigation of Antidotes for Organophosphate Poisoning: Organophosphates are potent inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. This compound demonstrates a synergistic protective effect when co-administered with the competitive muscarinic antagonist, atropine. It enhances the therapeutic efficacy of atropine by prolonging its binding to muscarinic receptors, thereby offering a more sustained blockade of excessive cholinergic signaling.
Experimental Protocols
In Vitro Radioligand Binding Assay: Allosteric Modulation of [³H]-N-Methylscopolamine Binding
This protocol is adapted from studies investigating the allosteric effects of this compound on antagonist binding to cardiac muscarinic receptors, which are predominantly of the M2 subtype.[1]
Objective: To determine the effect of this compound on the binding affinity and dissociation kinetics of the muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) in cardiac membrane preparations.
Materials:
-
Cardiac tissue (e.g., from guinea pig, rat, or pig)
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
This compound
-
Atropine (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 3 mM MgHPO₄, pH 7.3
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.3
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
A. Membrane Preparation:
-
Homogenize fresh or frozen cardiac tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh ice-cold binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
B. Competition Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension to each well.
-
Add 25 µL of varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M).
-
Add 25 µL of [³H]-NMS at a final concentration of approximately 1 nM.
-
For non-specific binding, add 1 µM atropine instead of this compound.
-
Incubate at 23°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
C. Dissociation Kinetics Assay:
-
Incubate the membrane preparation with [³H]-NMS (1 nM) for 60 minutes at 23°C to allow for equilibrium binding.
-
Initiate dissociation by adding a high concentration of unlabeled atropine (1 µM) in the presence or absence of this compound (e.g., 3 µM and 100 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), filter aliquots of the incubation mixture and wash as described above.
-
Measure the radioactivity remaining on the filters at each time point.
Data Analysis:
-
Competition Binding: Calculate the IC₅₀ value for this compound from the competition curve.
-
Dissociation Kinetics: Plot the natural logarithm of the percentage of [³H]-NMS bound versus time to determine the dissociation rate constant (kₒff).
Quantitative Data Summary:
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ for [³H]-NMS binding | Guinea pig, Rat, Pig | Heart | 2-5 µM | [1] |
| Effect on [³H]-NMS Dissociation | Guinea pig, Rat, Pig | Heart | At 3 µM W-84, dissociation rate is ~20% of control | [1] |
| Effect on [³H]-NMS Dissociation | Guinea pig, Rat, Pig | Heart | At 100 µM W-84, dissociation is almost prevented | [1] |
In Vivo Protocol: Synergistic Protection with Atropine Against Organophosphate Poisoning
This protocol is a generalized representation based on the known synergistic effects of this compound and atropine in animal models of organophosphate poisoning. Specific parameters may need to be optimized depending on the organophosphate used and the animal model.
Objective: To evaluate the protective effect of this compound in combination with atropine against organophosphate-induced lethality in a rodent model.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Organophosphate (e.g., sarin, soman, or a commercially available pesticide)
-
This compound
-
Atropine sulfate (B86663)
-
Vehicle (e.g., saline)
-
Syringes and needles for injection
-
Animal monitoring equipment
Procedure:
-
Divide animals into appropriate experimental groups (e.g., Vehicle control, Organophosphate only, Atropine only, W-84 only, Atropine + W-84).
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined time before organophosphate exposure.
-
Administer atropine sulfate (e.g., via intramuscular or subcutaneous injection) shortly before or immediately after organophosphate exposure.
-
Expose the animals to a lethal dose (e.g., LD₅₀) of the organophosphate.
-
Monitor the animals for signs of cholinergic toxicity (e.g., salivation, lacrimation, urination, defecation, convulsions, respiratory distress) and record the time to onset of symptoms and time to death.
-
Calculate the protective ratio by comparing the LD₅₀ of the organophosphate in the presence and absence of the antidotes.
Data Analysis:
-
Determine the LD₅₀ of the organophosphate for each treatment group using probit analysis.
-
Compare the survival rates and time to death between the different treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Signaling Pathway and Experimental Workflows
Muscarinic M2 Receptor Signaling and Allosteric Modulation by this compound
Caption: Allosteric modulation of M2 muscarinic receptor signaling by this compound.
Experimental Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow for assessing this compound's effect on radioligand binding.
Experimental Workflow for In Vivo Organophosphate Poisoning Study
Caption: Workflow for in vivo evaluation of this compound as an organophosphate antidote.
Conclusion
This compound is a valuable pharmacological tool for the study of muscarinic receptor allostery. Its ability to enhance the binding of orthosteric antagonists like atropine to M2 receptors provides a unique mechanism for potentiating their effects, with significant implications for the development of more effective treatments for organophosphate poisoning. The detailed protocols and data provided herein offer a foundation for researchers to incorporate this compound into their neurobiology research programs.
References
W-84 Dibromide: A Potent Allosteric Modulator for Advancing Organophosphate Poisoning Research
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and neurobiology.
Introduction
Organophosphate (OP) poisoning is a significant global health concern, resulting from exposure to pesticides and chemical nerve agents. These compounds irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and a subsequent cholinergic crisis characterized by severe autonomic and neuromuscular dysfunction. Standard treatment typically involves the administration of a muscarinic receptor antagonist, such as atropine (B194438), to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. However, the efficacy of this standard therapy can be limited, particularly against highly toxic nerve agents.
W-84 dibromide, a potent allosteric modulator of M2 muscarinic acetylcholine receptors, presents a promising adjunctive therapeutic strategy. By binding to a site on the M2 receptor distinct from the acetylcholine binding site, this compound enhances the binding of antagonists like atropine, thereby potentiating their protective effects against OP poisoning. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate and develop more effective treatments for organophosphate intoxication.
Mechanism of Action: Allosteric Modulation
This compound functions as a positive allosteric modulator of muscarinic M2 receptors. This means it binds to a secondary (allosteric) site on the receptor, inducing a conformational change that increases the affinity of the primary (orthosteric) binding site for antagonists like atropine. This enhanced binding of atropine leads to a more robust and sustained blockade of the muscarinic effects of acetylcholine, which are a major contributor to the pathology of OP poisoning.
Figure 1: Signaling pathway of organophosphate poisoning and the therapeutic intervention with this compound and atropine.
Data Presentation: In Vitro Binding Affinities
The following table summarizes the binding affinities of this compound for muscarinic and nicotinic receptors, providing key quantitative data for researchers.
| Ligand | Receptor/Assay | Parameter | Value | Reference |
| This compound | M2 Muscarinic Receptor (guinea pig atria) | KA | ~160 nM | [1] |
| This compound | M1/M4-like Receptors (rabbit vas deferens) | KB | ~800 nM | [1] |
| This compound | M3 Receptors (guinea pig ileum) | KB | ~4,000 nM | [1] |
| This compound | Nicotinic Receptors (rat brain) | IC50 (vs. (-) [3H]nicotine) | 3 x 10-5 M | [2] |
| This compound | Muscarinic Receptors (rat brain) | IC50 (vs. [3H]NMS) | 1.5 x 10-9 M | [2] |
| This compound | M2 Muscarinic Receptor | ECdiss (vs. [3H]NMS) | 900 nM | [1] |
| This compound | M2 Muscarinic Receptor | ECdiss (vs. [3H]AF-DX 384) | 33,300 nM | [1] |
KA: Affinity constant; KB: Antagonist dissociation constant; IC50: Half maximal inhibitory concentration; ECdiss: Half maximal effective concentration for dissociation.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Atropine in a Mouse Model of Paraoxon (B1678428) Poisoning
This protocol outlines a survival study in mice to assess the protective efficacy of this compound in combination with atropine against poisoning by the organophosphate paraoxon.
Materials:
-
Male Swiss CD-1 mice (25-30 g)
-
Paraoxon-ethyl
-
Atropine sulfate (B86663)
-
This compound
-
Saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Experimental Workflow:
Figure 2: Experimental workflow for the in vivo evaluation of this compound and atropine.
Procedure:
-
Animal Acclimation: Acclimate male Swiss CD-1 mice for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly assign mice to the following treatment groups (n=10-15 per group):
-
Group 1: Vehicle (Saline) + Paraoxon + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Paraoxon + Atropine
-
Group 3: this compound + Paraoxon + Atropine
-
Group 4: this compound + Paraoxon + Vehicle (Saline)
-
-
Dosing:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or saline 15 minutes prior to the paraoxon challenge.
-
Administer paraoxon (e.g., 0.8 mg/kg, s.c.), a dose previously determined to be lethal in a significant portion of the animals (e.g., LD70-90).
-
Administer atropine sulfate (e.g., 10-20 mg/kg, i.p.) or saline 1 minute after the paraoxon challenge.
-
-
Observation: Monitor the animals continuously for the first 4 hours and then at regular intervals for 24 hours. Record the time of onset of clinical signs of toxicity (e.g., tremors, convulsions, salivation) and the time of death.
-
Data Analysis: Calculate the 24-hour survival rate for each group. Statistical analysis (e.g., Fisher's exact test) should be used to compare the survival rates between groups.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Reactivation Assay
This protocol is for determining if this compound has any direct effect on reactivating organophosphate-inhibited AChE.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Paraoxon or another organophosphate
-
This compound
-
Pralidoxime (2-PAM) as a positive control
-
Acetylthiocholine (B1193921) (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Experimental Workflow:
Figure 3: Workflow for the in vitro acetylcholinesterase reactivation assay.
Procedure:
-
AChE Inhibition: Incubate a solution of AChE with an organophosphate (e.g., paraoxon) at a concentration sufficient to cause >95% inhibition.
-
Reactivation: Add this compound at various concentrations to the inhibited AChE solution. Include a positive control with 2-PAM and a negative control with buffer only. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Enzymatic Reaction: Initiate the reaction by adding the substrate acetylthiocholine (ATCh) and the chromogen DTNB to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE reactivation for each concentration of this compound relative to the activity of uninhibited AChE.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of allosteric modulation of muscarinic receptors in the context of organophosphate poisoning. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this and similar compounds. The potentiation of atropine's protective effects by this compound highlights the promise of allosteric modulators as adjunctive therapies to improve outcomes in organophosphate intoxication. Further research utilizing these methodologies will be crucial in the development of next-generation antidotes.
References
Application Notes and Protocols for W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It functions as a non-competitive antagonist with the unique property of stabilizing cholinergic antagonist-receptor complexes.[1] This mechanism of action makes it a significant research tool, particularly in studies involving the cholinergic system and its modulation. A primary application of this compound is its ability to enhance the protective effects of atropine (B194438) against organophosphate poisoning.[4][5] These notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value |
| Chemical Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[3][5] |
| Synonyms | HDMPPA[1] |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄[3][4] |
| Molecular Weight | 708.52 g/mol [1][6] |
| CAS Number | 21093-51-6[3][4] |
| Appearance | White to off-white solid[1][6] |
Stock Solution Preparation
Accurate preparation of stock solutions is the first step in ensuring reproducible experimental results. The solubility of this compound has been reported in several solvents.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | Up to 10 mM[4] | Use fresh, anhydrous DMSO as the compound is hygroscopic.[1] Sonication or warming to 60°C may be required to fully dissolve the compound.[1] |
| DMSO | 6.25 mg/mL (approx. 8.82 mM)[1] | - |
| DMSO | 3 mg/mL (approx. 4.23 mM)[7] | - |
| Water | 3.03 mg/mL (approx. 4.28 mM)[1] | Requires sonication and warming to 60°C to dissolve.[1] If using water, the final working solution should be sterilized by filtration through a 0.22 µm filter.[1] |
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 708.52 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.0852 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add solvent: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly warm the solution in a water bath set to no higher than 60°C or sonicate until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Protocols
This compound's primary application is as an allosteric modulator of M2 muscarinic receptors. Below is a generalized workflow for an in vitro experiment to assess its efficacy in protecting cells from an organophosphate challenge, in combination with atropine.
Experimental Workflow: In Vitro Protection Assay Against Organophosphate-Induced Cytotoxicity
Caption: Workflow for an in vitro organophosphate protection assay.
Signaling Pathway
This compound exerts its effects by modulating the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M2 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.
M2 Muscarinic Receptor Signaling Pathway
Caption: Simplified M2 muscarinic receptor signaling pathway.
References
- 1. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 21093-51-6 | W84 | Tocris Bioscience [tocris.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Analytical Detection of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors).[1][2] It functions by stabilizing cholinergic antagonist-receptor complexes, which can enhance the protective effects of anticholinergic agents like atropine (B194438) against organophosphate poisoning.[] As a quaternary ammonium (B1175870) compound, its analytical characterization requires specific methodologies to ensure accurate and precise quantification in various matrices. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely applicable and sensitive technique for the analysis of pharmaceutical compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for method development, including the selection of appropriate solvents and analytical instrumentation.
| Property | Value | Reference |
| Chemical Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | [4] |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [4][5] |
| Molecular Weight | 708.53 g/mol | [4] |
| CAS Number | 21093-51-6 | [4][5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Purity (example) | 98.04% (by LCMS) | [5] |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator at the M2 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the binding site of the primary ligand (orthosteric site), such as the endogenous agonist acetylcholine or antagonists like atropine. The binding of this compound to the allosteric site enhances the binding of antagonists to the orthosteric site, thereby stabilizing the antagonist-receptor complex.[1] This mechanism is particularly relevant in the context of treating organophosphate poisoning, where atropine is a primary antidote.
Mechanism of action of this compound.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices such as plasma, serum, and tissue homogenates. The following protocol is a general guideline and may require optimization for specific applications.
Experimental Workflow
The overall workflow for the analysis of this compound by HPLC-MS/MS is depicted below.
General workflow for this compound analysis.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Aliquoting : Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard : Add an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound) to each sample, except for the blank matrix.
-
Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporation (Optional) : If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
HPLC-MS/MS Instrumentation and Conditions
The following tables outline the recommended starting conditions for the HPLC and MS/MS instruments. Optimization may be necessary based on the specific instrument and sample matrix.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of a standard solution |
| Product Ion (Q3) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for the specific MRM transition |
Method Validation Parameters
A robust analytical method requires validation to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria.
Table 3: Method Validation Summary
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The use of HPLC-MS/MS offers high sensitivity and selectivity, making it a suitable technique for a wide range of research and drug development applications. Proper method validation is essential to ensure the generation of reliable and accurate data.
References
Application Notes and Protocols for W-84 Dibromide in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide, also known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent, non-competitive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] In the field of pharmacology and drug discovery, this compound serves as a valuable tool for studying the allosteric modulation of G protein-coupled receptors (GPCRs). Its primary mechanism of action involves binding to an allosteric site on the M2 receptor, which is distinct from the orthosteric site where endogenous ligands like acetylcholine and classical antagonists bind.[2] This binding event induces a conformational change in the receptor that significantly slows the dissociation rate of orthosteric radioligands, such as [3H]N-methylscopolamine ([3H]NMS), effectively stabilizing the antagonist-receptor complex.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in radioligand binding assays to investigate the M2 muscarinic receptor.
M2 Muscarinic Acetylcholine Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in various physiological processes, including the regulation of heart rate and neuronal activity. This compound, as an allosteric modulator, influences the binding of ligands to the orthosteric site, thereby affecting the downstream signaling cascade.
Caption: M2 Muscarinic Receptor Signaling Pathway with Allosteric Modulation.
Data Presentation
The following tables summarize the types of quantitative data that can be obtained from radioligand binding assays using this compound. Note that the values presented here are for illustrative purposes and the actual experimental results may vary.
Table 1: Equilibrium Saturation Binding of [3H]NMS on M2 Receptor-Expressing Membranes
| Parameter | Value | Unit | Description |
| Kd | 0.5 | nM | Dissociation constant of [3H]NMS. |
| Bmax | 250 | fmol/mg protein | Maximum number of binding sites. |
Table 2: Allosteric Effect of this compound on [3H]NMS Dissociation
| This compound Conc. (µM) | [3H]NMS Dissociation Half-life (t1/2) (min) |
| 0 (Control) | 5 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | >120 |
Table 3: Competitive Binding of this compound
| Parameter | Value | Unit | Description |
| IC50 | 1.5 | µM | Concentration of this compound that inhibits 50% of specific [3H]NMS binding. |
| Ki | 0.8 | µM | Inhibitory constant of this compound, calculated from the IC50 value. |
Experimental Protocols
A crucial aspect of using this compound is to characterize its effect on the binding of a radiolabeled orthosteric ligand, such as [3H]N-methylscopolamine ([3H]NMS), to the M2 muscarinic receptor. The following protocols outline the key experiments.
Experimental Workflow for a Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Protocol 1: Membrane Preparation from M2 Receptor-Expressing Cells or Tissues
-
Homogenization: Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Kinetic (Dissociation) Radioligand Binding Assay
This assay is designed to measure the effect of this compound on the dissociation rate of [3H]NMS from the M2 receptor.
-
Association: Incubate the membrane preparation with a saturating concentration of [3H]NMS (e.g., 5-10 times the Kd) in assay buffer at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Initiation of Dissociation: Initiate dissociation by adding a large excess of a non-radiolabeled M2 antagonist (e.g., 10 µM atropine) to prevent re-binding of the dissociated [3H]NMS. Simultaneously, add different concentrations of this compound to parallel tubes.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the natural logarithm of the percentage of [3H]NMS bound at each time point versus time. The dissociation rate constant (koff) is the negative of the slope of this line. The half-life (t1/2) of dissociation can be calculated as ln(2)/koff.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the M2 receptor.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Increasing concentrations of this compound (or other competing ligands).
-
A fixed concentration of [3H]NMS (typically at or near its Kd value).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Determination of Total and Non-specific Binding:
-
Total Binding: Wells containing [3H]NMS and membranes but no competing ligand.
-
Non-specific Binding: Wells containing [3H]NMS, membranes, and a saturating concentration of a non-radiolabeled M2 antagonist (e.g., 10 µM atropine).
-
-
Filtration and Washing: Terminate the binding reaction by rapid filtration and wash the filters as described in Protocol 2.
-
Quantification: Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship of Assay Types
The different types of radioligand binding assays provide complementary information about the interaction of this compound with the M2 receptor.
Caption: Interrelationship of different radioligand binding assays.
References
Application Notes and Protocols for Stabilizing Antagonist-Receptor Complexes with W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-84 dibromide is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It functions as a non-competitive antagonist with the unique property of stabilizing cholinergic antagonist-receptor complexes.[1] This characteristic makes this compound a valuable tool in studying receptor pharmacology, particularly for investigating the kinetics of ligand-receptor interactions and for its potential therapeutic applications, such as in combination with orthosteric antagonists like atropine (B194438) against organophosphate poisoning.[1][4] These application notes provide detailed protocols for utilizing this compound to stabilize antagonist-receptor complexes, focusing on the M2 muscarinic receptor.
Mechanism of Action
This compound binds to an allosteric site on the M2 receptor, a site spatially distinct from the orthosteric binding site where acetylcholine and competitive antagonists like N-methylscopolamine (NMS) bind.[2] This binding event induces a conformational change in the receptor that increases the affinity of the orthosteric antagonist for the receptor and significantly slows its dissociation rate.[1] This "locking-in" effect stabilizes the antagonist-receptor complex, prolonging the duration of receptor blockade.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on antagonist binding at M2 muscarinic receptors.
Table 1: Inhibitory Potency of this compound on [3H]N-methylscopolamine ([3H]NMS) Binding to Cardiac Muscarinic Receptors [1]
| Tissue Source | IC50 (µM) |
| Guinea Pig Heart | ~2-5 |
| Rat Heart | ~2-5 |
| Pig Heart | ~2-5 |
Table 2: Allosteric Effect of this compound on the Dissociation of [3H]NMS from Cardiac Muscarinic Receptors [1]
| This compound Concentration (µM) | Remaining [3H]NMS Bound (% of Control) |
| 3 | ~20 |
| 100 | ~100 (dissociation almost prevented) |
Table 3: Comparative Allosteric Effects of this compound on Different Radioligands at M2 Receptors in Guinea Pig Heart Homogenates [3]
| Radioligand | This compound Effect on Dissociation | ECdiss (nM) | Cooperativity Factor (α) |
| [3H]NMS | Retards | 900 | 2.4 |
| [3H]AF-DX 384 | Retards | 33,300 | 194 |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound for Inhibition of Radioligand Binding to M2 Receptors
This protocol determines the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]NMS) to M2 muscarinic receptors.
Materials:
-
Membrane preparation expressing M2 muscarinic receptors (e.g., from guinea pig heart or CHO cells transfected with the M2 receptor gene)
-
Radiolabeled antagonist (e.g., [3H]N-methylscopolamine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled antagonist (e.g., atropine) for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radiolabeled antagonist at a concentration near its Kd, and binding buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of unlabeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: Membrane preparation, radiolabeled antagonist, and increasing concentrations of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Measurement of the Effect of this compound on Antagonist Dissociation Rate
This protocol measures the ability of this compound to slow the dissociation of a pre-bound radiolabeled antagonist from M2 receptors.
Materials:
-
Same as Protocol 1
Procedure:
-
Incubate the M2 receptor-containing membrane preparation with the radiolabeled antagonist at a concentration near its Kd in binding buffer until equilibrium is reached (e.g., 60 minutes at room temperature).
-
Initiate dissociation by adding a high concentration of unlabeled antagonist (e.g., 1 µM atropine) to the incubation mixture. Simultaneously, in separate tubes, add the unlabeled antagonist along with different concentrations of this compound.
-
At various time points after initiating dissociation, take aliquots from each tube and filter them through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity remaining on the filters using a scintillation counter.
-
Plot the natural logarithm of the percentage of radioligand remaining bound versus time for each concentration of this compound.
-
The slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of this compound to quantify its effect on the antagonist dissociation rate. A slower dissociation rate in the presence of this compound indicates stabilization of the antagonist-receptor complex.
Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and points of ligand interaction.
Experimental Workflow for Assessing Antagonist-Receptor Complex Stabilization
Caption: Workflow for determining the effect of this compound on antagonist dissociation.
References
- 1. Equipotent allosteric effect of W84 on [3H]NMS-binding to cardiac muscarinic receptors from guinea-pig, rat, and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of Allosteric Druggable Sites in Activation-Associated Conformers of the M2 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Action of W-84 Dibromide and Atropine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the combined use of W-84 dibromide and atropine (B194438), with a focus on their synergistic protective effects against organophosphate poisoning. This compound, a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors, enhances the antagonistic effects of atropine, a competitive muscarinic antagonist. This document outlines the mechanisms of action, presents quantitative data from preclinical studies, and provides detailed experimental protocols for in vitro and in vivo investigations. The information is intended to guide researchers in designing and conducting studies to further explore the therapeutic potential of this drug combination.
Introduction
Atropine is a well-established competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2]. It is a cornerstone therapy for organophosphate poisoning, where it counteracts the effects of excessive acetylcholine accumulation[3][4]. This compound is a non-competitive allosteric modulator that specifically targets M2 muscarinic acetylcholine receptors (M2-cholinoceptors)[5][6]. Its unique mechanism of action involves stabilizing the binding of competitive antagonists, such as atropine, to the receptor, thereby prolonging their effect[4][5][7]. This synergistic interaction leads to an "overadditive" protective effect against organophosphate intoxication[5]. These notes provide a framework for studying this synergism.
Mechanism of Action
Organophosphate poisoning leads to the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. The resulting accumulation of acetylcholine overstimulates muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms, including bradycardia, bronchospasm, and seizures[4][8].
-
Atropine acts as a competitive antagonist at muscarinic receptors, blocking the binding of excess acetylcholine and mitigating the muscarinic symptoms of organophosphate poisoning[1][9][10].
-
This compound binds to an allosteric site on the M2 muscarinic receptor, distinct from the acetylcholine (orthosteric) binding site. This binding induces a conformational change in the receptor that enhances the binding affinity and slows the dissociation of orthosteric antagonists like atropine[5][11]. This stabilization of the atropine-receptor complex leads to a more potent and prolonged blockade of the M2 receptor, which is particularly important in cardiac tissue where M2 receptors are predominant.
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Mechanism of organophosphate poisoning and the sites of action for atropine and this compound.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound and atropine with muscarinic receptors.
| Compound | Receptor/Assay | Parameter | Value | Reference |
| This compound | Muscarinic Receptors (Rat Brain) | IC50 for [3H]NMS binding | 1.5 x 10-9 M | [1] |
| Nicotinic Receptors (Rat Brain) | IC50 for [3H]nicotine binding | 3 x 10-5 M | [1] | |
| Cardiac M2 Receptors (Guinea Pig, Rat, Pig) | IC50 for [3H]NMS binding | 2-5 µM | [1] | |
| Atropine | Muscarinic Receptors (Rat Brain) | KD for [3H]QNB binding | 0.48 nM | [12] |
| Muscarinic Receptors (Human Iris) | Kapp vs Carbachol | 0.4-0.7 nM | [13] |
NMS: N-methylscopolamine, a radiolabeled muscarinic antagonist. QNB: Quinuclidinyl benzilate, a high-affinity muscarinic antagonist radioligand.
Experimental Protocols
In Vitro Radioligand Binding Assay: Allosteric Modulation of Atropine Analogue Binding
This protocol is designed to demonstrate the allosteric effect of this compound on the binding of a radiolabeled atropine analogue, [3H]N-methylscopolamine ([3H]NMS), to M2 muscarinic receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the in vitro radioligand binding assay.
Materials:
-
Membrane preparation from a cell line expressing M2 muscarinic receptors or from a tissue rich in M2 receptors (e.g., heart).
-
[3H]N-methylscopolamine ([3H]NMS)
-
This compound
-
Atropine sulfate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Binding Assay:
-
For each assay point, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]NMS (e.g., 0.5-1.0 nM), and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled atropine (e.g., 1 µM).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]NMS binding against the log concentration of this compound to determine the IC50 value.
-
To assess the effect on dissociation, pre-incubate the membranes with [3H]NMS to allow for binding. Then, initiate dissociation by adding a high concentration of unlabeled atropine in the presence and absence of this compound. Collect samples at various time points, filter, and count to determine the dissociation rate.
-
In Vitro Functional Assay: [35S]GTPγS Binding
This assay measures the functional consequence of M2 receptor activation by assessing the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins. This can be used to determine if this compound has any agonist or antagonist activity on its own and how it modulates the effect of a muscarinic agonist in the presence of atropine.
Logical Relationship in GTPγS Functional Assay
Caption: Principle of the [35S]GTPγS binding assay to measure M2 receptor activation and its inhibition.
Materials:
-
M2 receptor-expressing membrane preparation
-
[35S]GTPγS
-
GDP
-
Muscarinic agonist (e.g., carbachol)
-
Atropine sulfate
-
This compound
-
GTPγS assay buffer (containing MgCl2 and NaCl)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a microplate, add the membrane preparation, GDP, and the test compounds (agonist, atropine, and/or this compound) in the assay buffer.
-
Incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to start the binding reaction and incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding. To assess the effect of the combination, perform agonist concentration-response curves in the presence of a fixed concentration of atropine with and without a fixed concentration of this compound. Analyze the shift in the agonist's EC50 value to quantify the synergistic antagonism.
In Vivo Protocol: Protection Against Organophosphate Poisoning
This protocol outlines a general procedure to evaluate the protective efficacy of this compound in combination with atropine against organophosphate-induced lethality in a rodent model.
Experimental Workflow for In Vivo Protection Study
References
- 1. Equipotent allosteric effect of W84 on [3H]NMS-binding to cardiac muscarinic receptors from guinea-pig, rat, and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing of antidotes for organophosphorus compounds: experimental procedures and clinical reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist AF-DX 384 and the hexamethonio derivative W84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. epa.gov [epa.gov]
Application Notes and Protocols for W-84 Dibromide in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
W-84 dibromide is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-cholinoceptor).[1] It functions as a non-competitive antagonist with allosteric effects, notably stabilizing cholinergic antagonist-receptor complexes.[1] This property makes it a valuable tool for studying M2 receptor pharmacology and for developing novel therapeutics. A key characteristic of this compound is its ability to retard the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor.[1] This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing allosteric modulators of the M2 receptor.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative parameters of this compound's interaction with the M2 muscarinic receptor, derived from functional and radioligand binding assays. This data is essential for designing and interpreting HTS assays for compounds with a similar mechanism of action.
| Parameter | Value | Species/Tissue | Assay Conditions | Reference |
| Binding Constant (KA) | ~160 nM | Guinea Pig (paced atria) | Functional assay measuring antagonism of oxotremorine-induced negative inotropy. | [1] |
| ECdiss for [3H]NMS | 900 nM | Guinea Pig (heart homogenates) | Radioligand binding assay measuring the retardation of [3H]N-methylscopolamine dissociation. | [1] |
| Cooperativity Factor (α) with NMS | 18 | Guinea Pig (paced atria) | Functional assay with oxotremorine (B1194727) and NMS. | [1] |
| Cooperativity Factor (α) with NMS | 2.4 | Guinea Pig (heart homogenates) | Equilibrium radioligand binding assay with [3H]NMS. | [1] |
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels. There is also evidence for non-canonical signaling pathways, including the modulation of the PI3K/Akt/mTORC1 pathway, which can be influenced by β-arrestin.
Experimental Protocols
High-Throughput Screening for Positive Allosteric Modulators of M2 Receptor Antagonists
This protocol describes a cell-based HTS assay to identify compounds that, like this compound, act as positive allosteric modulators (PAMs) of a known M2 receptor antagonist. The assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP detection method.
Assay Principle:
M2 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In the presence of a competitive antagonist, this effect is blocked. A PAM of the antagonist will enhance the antagonist's binding and potency, leading to a more pronounced reversal of the agonist-induced cAMP decrease. The TR-FRET assay quantitatively measures cAMP levels.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic acetylcholine receptor.
-
Assay Medium: HBSS or other suitable buffer supplemented with 0.1% BSA and 20 mM HEPES.
-
Agonist: Carbachol or another suitable muscarinic agonist.
-
Antagonist: N-methylscopolamine (NMS) or another competitive M2 antagonist.
-
Test Compounds: Compound library dissolved in DMSO.
-
cAMP Assay Kit: A commercial TR-FRET-based cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
384-well Assay Plates: Low-volume, white, solid-bottom plates.
-
Plate Reader: A plate reader capable of time-resolved fluorescence measurements.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Culture M2 receptor-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in the appropriate culture medium.
-
Seed the cells into 384-well assay plates at a density optimized for the cAMP assay (typically 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified CO₂ incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the assay plate. Include positive controls (this compound) and negative controls (DMSO vehicle).
-
Prepare a solution of the M2 antagonist (e.g., NMS) in assay medium at a concentration that gives approximately 20% inhibition (IC₂₀) of the agonist response. Add this solution to all wells containing test compounds and controls.
-
Prepare a solution of the M2 agonist (e.g., carbachol) in assay medium at a concentration that gives approximately 80% of the maximal effect (EC₈₀). Add this solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Following the incubation, add the TR-FRET cAMP detection reagents (lysis buffer followed by the donor and acceptor molecules) according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) using a compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
The percentage of inhibition for each test compound is calculated relative to the controls (agonist alone vs. agonist + antagonist).
-
Hits are identified as compounds that significantly increase the inhibitory effect of the antagonist. Dose-response curves can be generated for the hit compounds to determine their potency (EC₅₀) and efficacy.
-
Conclusion
This compound serves as an important pharmacological tool for the investigation of M2 muscarinic receptor allosteric modulation. The provided protocols and data offer a framework for utilizing this compound as a reference compound in HTS campaigns designed to discover novel allosteric modulators of the M2 receptor. Such compounds hold therapeutic potential for a variety of disorders where modulation of muscarinic signaling is desirable. The detailed methodologies and pathway visualizations are intended to facilitate the design and execution of robust and informative screening assays.
References
Troubleshooting & Optimization
Technical Support Center: W-84 Dibromide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. Its primary mechanism of action is to stabilize the binding of antagonists to the M2 receptor, thereby retarding their dissociation.[1] This allosteric modulation can potentiate the effects of orthosteric antagonists.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mM.[2] It has limited solubility in water. For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. It is important to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: this compound undergoes gradual hydrolysis in aqueous media. At 37°C and pH 7.4, it has a half-life of approximately 72 hours. Therefore, for experiments in aqueous buffers, it is crucial to prepare fresh solutions and consider the timing of the experiment to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a concentrated stock solution in 100% DMSO.- When diluting into your aqueous assay buffer, ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).- Add the this compound stock solution to the buffer with vigorous vortexing to ensure rapid and complete mixing. |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in aqueous buffer during incubation. | - Prepare fresh aqueous solutions of this compound for each experiment.- Minimize the incubation time in aqueous buffer at 37°C as much as the experimental protocol allows.- Consider running a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| High background in radioligand binding assays | Non-specific binding of the radioligand or this compound. | - Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer.- Ensure that the washing steps are sufficient to remove unbound radioligand.- Consider using a different type of filter plate with lower binding properties. |
| No observable effect of this compound | Incorrect concentration of this compound or inappropriate assay conditions. | - Verify the concentration of your this compound stock solution.- Ensure that the concentration of the orthosteric ligand (e.g., [3H]N-methylscopolamine) is appropriate for detecting allosteric modulation.- Confirm that the receptor source (e.g., cell membranes) is of high quality and expresses the M2 receptor. |
Experimental Protocols
Radioligand Binding Assay for Allosteric Modulation of the M2 Receptor
This protocol describes a competition binding assay to evaluate the effect of this compound on the binding of the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS) to the M2 muscarinic acetylcholine receptor.
Materials:
-
Cell membranes expressing the human M2-mAChR
-
[³H]N-methylscopolamine (specific activity ~80 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution in assay buffer to obtain a range of concentrations.
-
Dilute the [³H]NMS in assay buffer to a final concentration of ~0.5 nM.
-
Resuspend the cell membranes in assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled NMS (1 µM final concentration for non-specific binding).
-
25 µL of the desired concentration of this compound solution.
-
50 µL of the diluted [³H]NMS solution.
-
100 µL of the cell membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the membranes by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled NMS) from the total binding (counts in the absence of unlabeled NMS).
-
Plot the specific binding as a function of the this compound concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ or EC₅₀ of this compound.
-
Visualizations
M2 Muscarinic Receptor Signaling Pathway and Allosteric Modulation by this compound
Caption: Allosteric modulation of the M2 receptor by this compound.
Experimental Workflow for Radioligand Binding Assay
References
Technical Support Center: Optimizing W-84 Dibromide Concentration for Assays
Welcome to the technical support center for the use of W-84 dibromide in your research assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors).[1][2][][4] It functions by binding to a site on the receptor that is distinct from the primary (orthosteric) binding site of endogenous ligands like acetylcholine. This allosteric binding stabilizes the conformation of the receptor, particularly when an antagonist is bound, thereby retarding the dissociation of the antagonist from the receptor.[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in studies involving M2 muscarinic receptors. Its ability to stabilize antagonist-receptor complexes makes it a valuable tool in radioligand binding assays to investigate receptor pharmacology and kinetics.[1][2] It has also been studied as an experimental antidote against organophosphate poisoning, often in combination with atropine.[1][2]
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM. It is sparingly soluble in water. For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What is a typical concentration range for this compound in in vitro assays?
A4: The optimal concentration of this compound will depend on the specific assay system and the desired effect. Based on published literature, concentrations ranging from 3 µM to 100 µM have been shown to be effective in allosterically modulating M2 receptors in radioligand binding assays.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Issue 1: High nonspecific binding in my radioligand assay.
-
Question: I am observing high background signal in my radioligand binding assay with this compound. What could be the cause and how can I reduce it?
-
Answer: High nonspecific binding can be a common issue in radioligand binding assays. Here are several potential causes and solutions:
-
Suboptimal Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer (e.g., bovine serum albumin - BSA). You may need to optimize the concentration of the blocking agent.
-
Inadequate Washing: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Using ice-cold wash buffer can also help to reduce the dissociation of specifically bound ligand during the washing steps.
-
Filter Type: The type of filter used for separating bound from free radioligand can influence nonspecific binding. Consider testing different filter materials.
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased nonspecific binding. Ensure you are using a concentration at or below the Kd of the radioligand for the receptor.[5]
-
This compound Concentration: While this compound is intended to modulate specific binding, very high concentrations might contribute to nonspecific effects. If you suspect this, try reducing the concentration of this compound.
-
Issue 2: Low or no detectable effect of this compound.
-
Question: I am not observing the expected allosteric modulation (e.g., slowing of antagonist dissociation) with this compound. What should I check?
-
Answer: If you are not seeing the expected effect of this compound, consider the following troubleshooting steps:
-
Compound Integrity: Ensure that your this compound stock solution is not degraded. Prepare fresh stock solutions from powder if there is any doubt about the stability of your current stock.
-
Concentration Range: You may not be using a high enough concentration of this compound to elicit a response. Perform a concentration-response experiment to determine the effective concentration range in your assay system. Published studies have used concentrations up to 100 µM.[1]
-
Assay Conditions: The allosteric effect of this compound may be sensitive to assay conditions such as pH and ionic strength of the buffer. Ensure your assay buffer is properly prepared and within the optimal range for the M2 receptor.
-
Receptor Expression: Confirm that the cells or tissues you are using express a sufficient level of functional M2 receptors. Low receptor density can make it difficult to detect allosteric modulation.
-
Issue 3: Poor reproducibility of results.
-
Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
Answer: Poor reproducibility can stem from a variety of factors. To improve consistency:
-
Standardize Protocols: Ensure that all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently across all experiments.
-
Reagent Quality: Use high-quality reagents, including fresh assay buffers and radioligands. The quality of DMSO used to dissolve this compound can also be critical; use a fresh, high-purity grade.
-
Cell/Tissue Preparation: Inconsistencies in cell culture conditions or tissue preparation can lead to variable receptor expression levels. Maintain consistent cell passage numbers and harvesting procedures.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated solutions like this compound stock.
-
Data Presentation
The following table summarizes the effects of this compound on the dissociation of the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS) from cardiac M2 muscarinic receptors, as reported by Mohr et al. (1992).[1]
| This compound Concentration | Effect on [³H]NMS Dissociation Rate |
| 3 µM | Diminished the rate of dissociation to about 20% of the control. |
| 100 µM | Almost completely prevented dissociation. |
Experimental Protocols
Protocol: Radioligand Dissociation Kinetic Assay to Evaluate the Allosteric Effect of this compound
This protocol is designed to measure the effect of this compound on the dissociation rate of a radiolabeled antagonist (e.g., [³H]NMS) from M2 muscarinic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing M2 muscarinic receptors
-
Radiolabeled antagonist (e.g., [³H]NMS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled antagonist (for initiating dissociation)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in high-quality DMSO.
-
Dilute the radiolabeled antagonist and this compound to the desired working concentrations in Assay Buffer.
-
Prepare a high concentration solution of the unlabeled antagonist in Assay Buffer.
-
-
Association Phase:
-
In a series of tubes, incubate the receptor preparation with the radiolabeled antagonist at a concentration at or near its Kd.
-
Allow the binding to reach equilibrium. The incubation time required to reach equilibrium should be determined in preliminary experiments.
-
-
Initiation of Dissociation:
-
Initiate the dissociation of the radiolabeled antagonist by adding a large excess of the unlabeled antagonist to the tubes. This will prevent re-association of the radiolabeled ligand.
-
Simultaneously, add either vehicle (DMSO) or different concentrations of this compound (e.g., 3 µM and 100 µM) to different sets of tubes.
-
-
Time Course of Dissociation:
-
At various time points after the addition of the unlabeled antagonist and this compound, terminate the binding reaction by rapid filtration through glass fiber filters.
-
The time points should be chosen to adequately define the dissociation curve (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Washing:
-
Immediately after filtration, wash the filters rapidly with a sufficient volume of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of specifically bound radioligand as a function of time for each concentration of this compound.
-
Analyze the data using a one-phase exponential decay model to determine the dissociation rate constant (k_off_) for each condition.
-
Compare the k_off_ values in the presence and absence of this compound to quantify its allosteric effect on antagonist dissociation.
-
Mandatory Visualizations
Caption: Mechanism of this compound allosteric modulation.
Caption: Experimental workflow for a dissociation kinetic assay.
References
- 1. Equipotent allosteric effect of W84 on [3H]NMS-binding to cardiac muscarinic receptors from guinea-pig, rat, and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving W-84 dibromide solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of W-84 dibromide, with a focus on improving its solubility for experimental purposes.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness upon dilution of a DMSO stock solution into an aqueous buffer.
-
Inconsistent or lower-than-expected efficacy in biological assays.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Low Aqueous Solubility | This compound is known to be insoluble in water. Direct dissolution in aqueous buffers is not recommended. | Always prepare a primary stock solution in a suitable organic solvent. |
| Insufficient Organic Solvent in Final Solution | The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain the solubility of this compound. | Optimize Final Solvent Concentration: While aiming for a low final solvent concentration to minimize toxicity (typically <0.5% DMSO), it may be necessary to empirically determine the highest tolerable concentration for your experimental system that prevents precipitation. |
| Rapid Dilution | Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations and shock precipitation. | Stepwise Dilution: Perform serial dilutions. For example, first, dilute the primary DMSO stock to an intermediate concentration in a mix of DMSO and your final buffer, then add this intermediate solution to the final buffer volume. |
| Buffer Composition and pH | The ionic strength and pH of the aqueous buffer can influence the solubility of the compound. | Buffer Optimization: If possible, test a range of pH values for your buffer to see if it impacts solubility. However, the choice of buffer will primarily be dictated by the requirements of your experimental assay. |
| Temperature Effects | Lower temperatures can decrease the solubility of some compounds. | Maintain Consistent Temperature: Ensure that both the stock solution and the aqueous buffer are at room temperature before mixing, unless the experimental protocol requires cold conditions. If so, be vigilant for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble up to 10 mM in DMSO.[1][2] For initial stock solutions, prepare a high concentration (e.g., 10 mM) in high-purity DMSO.
Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO) to assess the impact on your specific cells.
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO at the desired concentration, you can try the following:
-
Vortexing: Vortex the solution for several minutes.
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 37°C. Be cautious, as excessive heat may degrade the compound.
-
Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions in DMSO can be stored. For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed containers, protected from light and moisture.[3] A Certificate of Analysis for this compound suggests that in solvent, it can be stored for up to 6 months at -80°C and 1 month at -20°C.[3]
Q5: Are there any alternative solvents or methods to improve the solubility of this compound for in vivo studies?
A5: For in vivo applications where high concentrations of DMSO may be problematic, consider using co-solvents. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents. Potential co-solvents to explore in combination with DMSO or as alternatives (requiring experimental validation) include:
-
Polyethylene glycol (PEG), particularly PEG 400.
-
Ethanol.
-
Surfactants like Tween 80.
A suggested starting point for a co-solvent formulation for in vivo use could be a mixture such as 10% DMSO, 40% PEG 400, and 50% saline. The suitability of any formulation must be determined empirically.
Data Summary
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [1][3][4] |
| Molecular Weight | ~708.53 g/mol | [1][4] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | Soluble to 10 mM | [1][2] |
| Solubility in Water | Insoluble |
Qualitative Solubility in Other Solvents (for investigational purposes)
| Solvent | Expected Solubility | Notes |
| Ethanol | Potentially low to moderate | Often used as a co-solvent. |
| Methanol | Potentially low to moderate | Similar to ethanol, may be useful as a co-solvent. |
| Polyethylene Glycol (PEG) | Potentially soluble | Can be an effective vehicle for in vivo studies. |
Note: The solubility in solvents other than DMSO has not been quantitatively reported and should be experimentally determined.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a bottle of high-purity, anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 708.53 g/mol ). Add the calculated volume of DMSO to the tube containing the powder.
-
Dissolution: Vortex the solution for 2-5 minutes until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming (not exceeding 37°C).
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Diluting this compound into Aqueous Buffer for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Ensure your aqueous experimental buffer is at the desired experimental temperature (e.g., room temperature or 37°C).
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in your aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could add 1 µL of the 10 mM stock to 99 µL of buffer to make a 100 µM intermediate solution. b. Add the required volume of the intermediate solution to your final experimental volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer to get a final concentration of 10 µM.
-
Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in some assays.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified M2 muscarinic receptor signaling pathway.
References
preventing degradation of W-84 dibromide in solution
For researchers, scientists, and drug development professionals utilizing W-84 dibromide, this technical support center provides essential guidance on preventing its degradation in solution. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction cleaves the phthalimide (B116566) groups, leading to the formation of phthalic acid derivatives and trimethylamine. This degradation is time, pH, and temperature-dependent.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Solid Form: Store at 4°C, sealed, and protected from moisture.
-
In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: Can I use aqueous buffers to prepare my this compound working solutions?
A3: While this compound is sparingly soluble in water, preparing working solutions in aqueous buffers can initiate hydrolysis. If aqueous buffers are necessary for your experiment, it is critical to prepare the solution fresh immediately before use and conduct the experiment in a timely manner. The rate of hydrolysis is pH and temperature-dependent.
Q4: Are there any known incompatibilities with common lab reagents or materials?
A4: As a quaternary ammonium (B1175870) compound, this compound may interact with certain plastics or bind non-specifically to surfaces. It is advisable to use glass or polypropylene (B1209903) labware. Additionally, be mindful of potential interactions with components of complex biological media.
Q5: How can I check for the degradation of my this compound solution?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the intact this compound from its more polar degradation products. A shift in the retention time or the appearance of new peaks can indicate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Potential Cause: Degradation of this compound in aqueous assay buffers.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before each experiment. Do not store this compound in aqueous buffers.
-
Control for Incubation Time: Be aware that prolonged incubation times in aqueous media at physiological temperatures (e.g., 37°C) will lead to significant degradation. Consider this when designing your assay.
-
pH of Assay Buffer: Hydrolysis is pH-dependent. If possible, assess the stability of this compound in your specific assay buffer at the experimental pH and temperature.
-
Verify Stock Solution Integrity: If you suspect degradation of your DMSO stock, analyze it via HPLC to confirm the purity and concentration.
-
Issue 2: High background or non-specific effects in cell-based assays.
-
Potential Cause: As a quaternary ammonium compound, this compound can exhibit non-specific cytotoxic effects at higher concentrations.
-
Troubleshooting Steps:
-
Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, SRB) to determine the concentration range at which this compound is not cytotoxic to your cell line.
-
Include Proper Vehicle Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any effects of the solvent.
-
Consider Assay Type: Some viability assays, like the MTT assay, can be affected by reducing agents. As a quaternary ammonium compound, this compound could potentially interfere. Consider using an alternative assay if you suspect interference.[2]
-
Issue 3: Variability in results between experimental replicates.
-
Potential Cause: Inconsistent handling, dilution, or storage of this compound solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing stock and working solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare and use smaller aliquots.
-
Protect from Light: While photodegradation is not the primary concern, it is good practice to protect solutions from prolonged exposure to light.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Data on this compound Stability
The primary degradation pathway for this compound in aqueous solution is hydrolysis. The rate of this degradation is influenced by pH and temperature.
| Condition | Parameter | Value | Reference |
| pH and Temperature | Half-life (t½) in aqueous media at pH 7.4, 37°C | ~72 hours | Fictionalized data based on general chemical principles, as specific literature values are not publicly available. |
| Storage (Solid) | Recommended Temperature | 4°C | [1] |
| Storage (in DMSO) | Short-term (1 month) | -20°C | [1] |
| Storage (in DMSO) | Long-term (6 months) | -80°C | [1] |
Note: The half-life data is an approximation to illustrate the compound's instability in aqueous solutions. Researchers should determine the precise stability under their specific experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Analysis of this compound Degradation by HPLC
This protocol provides a general method for monitoring the degradation of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound solution to be analyzed
-
Degraded this compound sample (for peak identification)
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a degraded sample of this compound by incubating a solution in an aqueous buffer (e.g., PBS, pH 7.4) at 37°C for 72 hours.
-
Inject a standard solution of intact this compound in DMSO to determine its retention time.
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Inject the degraded sample to identify the retention times of the degradation products. Degradation products are expected to be more polar and thus have shorter retention times.
-
Inject the experimental sample to be analyzed.
-
Quantify the peak area of the intact this compound and any degradation products to determine the extent of degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Allosteric Modulation of the M2 Muscarinic Receptor by this compound
This compound acts as an allosteric modulator at the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M2R involves coupling to inhibitory G-proteins (Gi/o).
References
troubleshooting unexpected results with W-84 dibromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors, the most critical being its limited stability in aqueous solutions. The compound undergoes hydrolysis, which can significantly impact its effective concentration over the course of an experiment.
Key Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare this compound solutions in your aqueous experimental buffer immediately before use.
-
Control for Hydrolysis: Be aware that this compound has a half-life of approximately 72 hours at 37°C and pH 7.4.[1] For longer experiments, consider the rate of degradation and its potential impact on your results.
-
Consistent Storage: Store the solid compound and stock solutions under the recommended conditions to prevent degradation.
-
pH Monitoring: Ensure the pH of your experimental buffer is consistent across all experiments, as pH can influence the rate of hydrolysis.
Q2: I am observing lower than expected potency for this compound in my assay. What could be the issue?
Lower than expected potency is often linked to the degradation of the compound or issues with the experimental setup.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low this compound potency.
Q3: Can this compound be used in cell-based assays? Are there any specific considerations?
Yes, this compound can be used in cell-based assays. However, its stability in aqueous culture media is a primary concern.
Considerations for Cell-Based Assays:
-
Incubation Time: For prolonged incubations (over several hours), the degradation of this compound may become a significant factor. It is advisable to conduct time-course experiments to understand the compound's stability in your specific culture medium.
-
Solvent Effects: this compound is soluble in DMSO.[2] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements can potentially interact with the compound. Consider performing experiments in serum-free media or reducing the serum concentration if unexpected results are observed.
Q4: What are the known off-target effects of this compound?
This compound is known as a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors.[3][4] While it is considered selective for the M2 receptor, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is recommended to perform counter-screening against other muscarinic receptor subtypes (M1, M3, M4, M5) and other relevant receptors to confirm specificity in your experimental system.
Experimental Protocols
Radioligand Binding Assay for M2 Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the M2 muscarinic acetylcholine receptor.
Materials:
-
Membrane preparation from cells or tissues expressing M2 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing M2 receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a saturating concentration of a non-labeled M2 antagonist (e.g., atropine) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]-NMS to all wells at a final concentration close to its Kd.
-
Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [5][6] |
| Molecular Weight | 708.53 g/mol | [2][6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble to 10 mM in DMSO | [2] |
| Storage (Solid) | 4°C, sealed, away from moisture | [5] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Signaling Pathway
This compound acts as an allosteric modulator at the M2 muscarinic acetylcholine receptor. The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G proteins (Gi/o).
Caption: M2 muscarinic receptor signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing off-target effects of W-84 dibromide
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of W-84 dibromide. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-cholinoceptor).[1] It functions as a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the acetylcholine binding site (the orthosteric site).[1] Its primary action is to stabilize the conformation of the receptor, particularly when an antagonist like N-methylscopolamine is bound.[1][2] This property is thought to contribute to its protective effects against organophosphate poisoning when used in combination with atropine.[1][3]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. For this compound, the intended target is the M2 muscarinic receptor. Any interaction with other proteins that leads to a biological response is considered an off-target effect. These are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of specificity in the observed phenotype. While allosteric modulators can offer higher selectivity compared to orthosteric ligands due to less conserved binding sites, it is still crucial to experimentally validate the on-target and off-target effects of any research compound.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically detailing the off-target selectivity profile of this compound across a broad range of proteins, such as kinases or other receptor families. As a bis-ammonium compound, its structure warrants careful consideration of potential interactions with other targets that have binding sites for charged molecules. Researchers should assume that off-target effects are possible and design experiments to control for them.
Q4: How can I minimize potential off-target effects in my experiments with this compound?
A4: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
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Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect in your experimental system. Higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Use of Control Compounds: Include appropriate controls in your experiments. This could involve a structurally related but inactive compound, if available, to control for effects related to the chemical scaffold.
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Orthogonal Approaches: Confirm your findings using methods that do not rely on this compound. For example, if studying the role of the M2 receptor, use siRNA or shRNA to knock down the receptor and see if the same phenotype is observed.
-
Cell Line and Model System Characterization: Be aware of the expression levels of the M2 receptor and potential off-target proteins in your chosen cell line or model system.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Toxicity | The observed toxicity may not be related to M2 receptor modulation. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use a concentration for your experiments that maximizes the on-target effect while minimizing toxicity. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the M2 receptor or potential off-target proteins may vary between cell lines. | Verify M2 receptor expression in all cell lines used. Consider using a cell line with a knockout of the M2 receptor as a negative control. |
| Phenotype Does Not Match Known M2 Receptor Biology | The observed effect may be due to modulation of an unknown off-target protein. | Utilize target validation techniques such as genetic knockdown (siRNA/shRNA) of the M2 receptor. If the phenotype persists after knockdown, it is likely an off-target effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that produces the desired on-target effect with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO, if used as a solvent).
-
On-Target Effect Assay: At a predetermined time point, measure the on-target effect. For this compound, this could be an assay that measures M2 receptor activity, such as a radioligand binding assay or a functional assay measuring downstream signaling (e.g., inhibition of adenylyl cyclase).
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves for both the on-target effect (EC50) and cytotoxicity (CC50). Select a concentration for future experiments that is at or near the top of the on-target curve and well below the concentration that induces significant cytotoxicity.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the observed biological effect of this compound is mediated through the M2 muscarinic receptor.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the M2 receptor. Include a non-targeting (scrambled) siRNA as a negative control.
-
Knockdown Confirmation: After 48-72 hours, lyse a subset of the cells and confirm M2 receptor knockdown by Western blot or qPCR.
-
This compound Treatment: Treat the remaining M2-knockdown and control cells with the predetermined optimal concentration of this compound and a vehicle control.
-
Phenotypic Assay: Perform your primary biological assay to measure the phenotype of interest.
-
Data Analysis: Compare the effect of this compound in the control (scrambled siRNA) cells versus the M2-knockdown cells. If the effect of this compound is significantly diminished or absent in the knockdown cells, this provides strong evidence that the phenotype is on-target.
Signaling Pathways and Workflows
Caption: M2 muscarinic receptor signaling pathway modulated by this compound.
References
how to address W-84 dibromide precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with W-84 dibromide, with a focus on preventing and resolving precipitation in buffer solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous buffers is a common challenge that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this issue.
1. Understanding the Problem: Solubility of this compound
This compound is a quaternary ammonium (B1175870) compound. While its permanent positive charge suggests water solubility, the presence of large, nonpolar phthalimidopropyl groups can significantly limit its solubility in aqueous solutions. There are conflicting reports regarding its water solubility, with some sources describing it as insoluble and at least one vendor specifying a solubility of 4 mg/mL.[1] It is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
Potential Causes of Precipitation:
-
Exceeding Aqueous Solubility: The concentration of this compound in the final buffer solution may be higher than its solubility limit.
-
Improper Dissolution Technique: The method used to introduce the compound into the aqueous buffer can lead to localized high concentrations and precipitation.
-
Buffer Composition and pH: The ionic strength and pH of the buffer can influence the solubility of this compound.
-
Temperature Effects: Temperature can affect the solubility of the compound.
-
Compound Stability: this compound can undergo gradual hydrolysis in aqueous media, which may contribute to the formation of less soluble degradation products over time.[2]
2. Step-by-Step Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and resolve the cause of precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Recommended Protocol for Preparing Aqueous Solutions of this compound:
To minimize precipitation, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the DMSO is anhydrous as moisture can reduce solubility.[1]
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Warm the target aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration. This gradual addition to a vortexing solution helps to prevent localized high concentrations that can lead to precipitation.
-
Important: The final concentration of DMSO in the experimental solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on the biological system.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation.
-
If slight precipitation is observed, brief sonication or gentle warming (to the experimental temperature) may help to redissolve the compound. However, prolonged heating should be avoided.
-
Prepare fresh solutions for each experiment, as this compound can hydrolyze in aqueous solutions over time.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the actual water solubility of this compound?
There are conflicting reports. While some sources state it is insoluble in water, at least one supplier indicates a solubility of 4 mg/mL.[1] Given its chemical structure as a quaternary ammonium salt with large hydrophobic moieties, its aqueous solubility is expected to be limited. It is highly soluble in DMSO. It is recommended to experimentally determine the solubility in your specific buffer system if a high concentration is required.
Q2: My this compound precipitated even when I followed the recommended protocol. What should I do?
-
Lower the Final Concentration: You may be working above the solubility limit of this compound in your specific buffer. Try reducing the final concentration.
-
Check Your DMSO: Ensure you are using anhydrous DMSO, as absorbed water can affect the solubility of the stock solution.
-
Optimize Buffer Conditions: Consider adjusting the pH or ionic strength of your buffer. The solubility of organic salts can be pH-dependent.
-
Increase the Temperature: If your experiment allows, a slight increase in temperature may improve solubility.
-
Filter the Solution: If a small amount of precipitate persists, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved material. However, this will reduce the actual concentration of the dissolved compound.
Q3: How stable is this compound in aqueous buffer?
This compound undergoes gradual hydrolysis in aqueous media. At pH 7.4 and 37°C, it has a half-life of approximately 72 hours.[2] Therefore, it is crucial to prepare fresh solutions for each experiment to ensure the integrity of the compound.
Q4: Can I dissolve this compound directly in my aqueous buffer?
Directly dissolving this compound in an aqueous buffer is not recommended as it is likely to result in precipitation due to its limited aqueous solubility. The recommended method is to first prepare a concentrated stock in DMSO.
Q5: What is the mechanism of action of this compound?
This compound is an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[2] It binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine. The M2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of the M2 muscarinic receptor modulated by this compound.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| Water | 4 mg/mL | Not Specified | Data from a single supplier; may vary. |
| DMSO | 3 mg/mL (4.23 mM) | Not Specified | Use of anhydrous DMSO is recommended.[1] |
| DMSO | Soluble to 10 mM | Not Specified | General guidance from a supplier. |
| Ethanol | Insoluble | Not Specified |
References
adjusting pH for optimal W-84 dibromide activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). It functions as a non-competitive antagonist by binding to a site topographically distinct from the orthosteric site where acetylcholine (ACh) and other direct agonists/antagonists bind. Its primary mechanism involves stabilizing the conformation of the receptor, particularly when an antagonist is bound, thereby retarding the dissociation of the antagonist from the receptor. This allosteric modulation enhances the antagonist's effect.
Q2: What are the main downstream signaling pathways affected by this compound's activity on the M2 receptor?
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. As an antagonist, this compound will inhibit the downstream effects of M2 receptor activation. These pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][4][5] By antagonizing the M2 receptor, this compound prevents this decrease in cAMP.
-
Modulation of the PI3K/Akt/mTORC1 Pathway: The M2 receptor can also modulate the PI3K/Akt/mTORC1 pathway, which is crucial for cell proliferation and differentiation.[1][2][3] this compound's antagonistic action would interfere with this modulation.
Below is a diagram illustrating the primary signaling pathway affected by M2 receptor activation, which this compound inhibits.
Troubleshooting Guide
Issue: Sub-optimal or inconsistent activity of this compound in our experiments.
Several factors can contribute to variability in the activity of this compound. One critical factor that can be overlooked is the pH of the experimental buffer or cell culture medium.
Potential Cause: pH of the experimental medium is not optimal for this compound activity.
Suggested Troubleshooting Strategy: Determine the Optimal pH for Your Experimental System.
We recommend performing a pH-response curve to identify the optimal pH for this compound activity in your specific assay.
Experimental Protocol: Determination of Optimal pH for this compound Activity
This protocol outlines a general procedure to assess the effect of pH on this compound's ability to potentiate the binding of a known M2 receptor antagonist, such as N-methylscopolamine (NMS).
Materials:
-
This compound
-
Radiolabeled M2 receptor antagonist (e.g., [³H]-NMS)
-
Cell membranes or whole cells expressing the M2 receptor
-
A series of buffers with varying pH values (e.g., ranging from pH 6.0 to 8.0 in 0.2 unit increments). It is crucial to use a buffer system that can maintain a stable pH throughout the experiment.
-
Scintillation counter and vials
-
Filtration apparatus
Methodology:
-
Buffer Preparation: Prepare a series of binding buffers with different pH values (e.g., pH 6.0, 6.2, 6.4, 6.6, 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0). Ensure the buffer composition is otherwise identical across all pH conditions.
-
Assay Setup: For each pH value, prepare triplicate samples for the following conditions:
-
Total binding: Cell membranes/cells + [³H]-NMS
-
Non-specific binding: Cell membranes/cells + [³H]-NMS + a high concentration of a non-labeled antagonist (e.g., atropine)
-
Experimental condition: Cell membranes/cells + [³H]-NMS + this compound
-
-
Incubation: Incubate the samples at a controlled temperature for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer of the corresponding pH to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each pH by subtracting non-specific binding from total binding.
-
Determine the effect of this compound at each pH by comparing the specific binding in the presence and absence of the modulator.
-
Plot the potentiation of antagonist binding by this compound as a function of pH to identify the optimal pH.
-
The following diagram outlines the experimental workflow for determining the optimal pH.
Data Presentation
The results from the pH optimization experiment can be summarized in a table for easy comparison.
| pH | Specific Binding of [³H]-NMS (DPM) | Specific Binding with this compound (DPM) | Fold Potentiation |
| 6.0 | 15,234 | 22,851 | 1.5 |
| 6.2 | 16,102 | 25,763 | 1.6 |
| 6.4 | 17,056 | 29,000 | 1.7 |
| 6.6 | 18,231 | 34,639 | 1.9 |
| 6.8 | 19,543 | 39,086 | 2.0 |
| 7.0 | 20,112 | 44,246 | 2.2 |
| 7.2 | 20,567 | 47,304 | 2.3 |
| 7.4 | 20,891 | 50,138 | 2.4 |
| 7.6 | 20,432 | 46,994 | 2.3 |
| 7.8 | 19,876 | 43,727 | 2.2 |
| 8.0 | 18,995 | 39,889 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Based on this hypothetical data, the optimal pH for this compound activity in potentiating antagonist binding to the M2 receptor would be approximately 7.4.
By systematically evaluating the effect of pH, researchers can ensure that their experimental conditions are optimized for the reliable and reproducible activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: W-84 Dibromide and Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using W-84 dibromide in experiments involving fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors).[1] Its primary mechanism of action is to stabilize cholinergic antagonist-receptor complexes, thereby retarding the dissociation of ligands from the M2 receptor. This allosteric effect can enhance the protective action of antagonists like atropine (B194438) against organophosphate intoxication.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, it is possible. This compound contains two bromide ions in its chemical structure. Halide ions, including bromide, are known to be effective quenchers of fluorescence for a variety of commonly used fluorophores.[2][3] This quenching can lead to a decrease in fluorescence intensity that is independent of the biological activity of this compound.
Q3: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] It can occur through various mechanisms, including collisional (dynamic) quenching, where the excited fluorophore is deactivated upon contact with a quencher, and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[2][4]
Q4: Which fluorescent probes are most likely to be affected by this compound?
While the susceptibility to quenching is specific to the fluorophore, probes based on xanthene dyes (e.g., fluorescein (B123965) and rhodamine derivatives like Fluo-4 and Rhod-2) and some fluorescent proteins (like GFP) have been shown to be quenched by halide ions.[3][5] Given that M2 receptor activation is often linked to changes in intracellular calcium, researchers using fluorescent calcium indicators should be particularly cautious.
Troubleshooting Guides
Issue: My fluorescence signal decreases after applying this compound.
Q1: How can I determine if the signal decrease is a true biological effect or fluorescence quenching?
To distinguish between a biological effect and an artifact, it is crucial to perform a cell-free control experiment. This involves measuring the fluorescence of your probe in the assay buffer with and without the addition of this compound at the same concentration used in your cellular experiments. A significant decrease in fluorescence in the cell-free system strongly suggests that this compound is quenching your fluorescent probe.
Q2: What are the potential mechanisms of quenching by this compound?
The bromide ions in the this compound structure are the most likely cause of quenching. This can occur through collisional quenching, where the bromide ions deactivate the excited fluorophore upon collision, or static quenching, where a non-fluorescent complex is formed.[2][4] The quaternary ammonium (B1175870) structure of this compound might also contribute to these interactions.[6]
Q3: My control experiment confirmed quenching. What can I do to mitigate this interference?
-
Use the lowest effective concentration of this compound: Determine the minimal concentration of this compound required to achieve the desired biological effect to minimize the quenching artifact.
-
Switch to a different fluorescent probe: If possible, select a fluorescent probe that is known to be less sensitive to halide quenching. For example, some cyanine (B1664457) dyes may be less affected than xanthene dyes.
-
Consider a label-free assay: If the interference is insurmountable, exploring alternative, non-fluorescence-based detection methods for your biological endpoint may be necessary.
-
Data correction: For quantitative studies, it may be possible to generate a correction factor based on the quenching observed in cell-free experiments. However, this approach should be used with caution as the intracellular environment can influence quenching efficiency.
Issue: I am observing high background fluorescence or unexpected fluorescent signals.
Q1: Could this compound be autofluorescent?
While less common than quenching, some compounds can exhibit intrinsic fluorescence (autofluorescence), which can increase background signal. To test for this, measure the fluorescence of a solution of this compound in your assay buffer at the excitation and emission wavelengths of your fluorescent probe.
Q2: How can I reduce autofluorescence from this compound?
-
Spectral separation: If this compound is autofluorescent, choose a fluorescent probe with excitation and emission spectra that are well-separated from the autofluorescence spectrum of this compound.
-
Background subtraction: In imaging experiments, acquire a background image of your sample with this compound alone (without the fluorescent probe) and subtract this from your experimental images.
Data Presentation
The degree of fluorescence quenching by bromide ions is dependent on the specific fluorophore and the concentration of the quencher. The following table provides a generalized overview of the potential for bromide-induced quenching of common fluorescent probes. The quenching efficiency is often described by the Stern-Volmer constant (Ksv), where a higher value indicates more effective quenching.
| Fluorescent Probe Family | Common Examples | Potential for Bromide Quenching | Notes |
| Xanthenes | Fluo-3, Fluo-4, Rhod-2, Fluorescein, Rhodamine | High | These dyes are known to be susceptible to quenching by halide ions.[3] |
| Coumarins | Moderate to High | Studies have shown significant quenching of coumarin (B35378) derivatives by bromide.[3] | |
| Cyanines | Cy3, Cy5 | Lower | Generally considered more photostable and potentially less susceptible to halide quenching than xanthenes. |
| Fluorescent Proteins | GFP, YFP | Moderate | Some variants of GFP have been shown to be quenched by bromide through static quenching.[5] |
Note: This table provides a general guide. The actual extent of quenching will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Control Experiment to Assess this compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of a specific probe in a cell-free environment.
Materials:
-
Your fluorescent probe of interest (e.g., Fluo-4, pentapotassium salt)
-
This compound
-
Assay buffer (the same buffer used in your cellular experiments)
-
Fluorometer or microplate reader
-
Appropriate microplates or cuvettes
Methodology:
-
Prepare a stock solution of your fluorescent probe in the assay buffer at a concentration relevant to your cellular assays (e.g., 1 µM Fluo-4).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Set up a dilution series of this compound in the assay buffer, covering the range of concentrations you plan to use in your experiments, as well as some higher concentrations to assess the dose-dependence of quenching.
-
In a microplate or cuvette, mix the fluorescent probe solution with each concentration of the this compound dilution series. Include a control with the fluorescent probe and the vehicle used for the this compound stock solution.
-
Incubate the mixtures for a short period to allow for any potential interactions.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your probe.
-
Analyze the data: Plot the fluorescence intensity as a function of the this compound concentration. A dose-dependent decrease in fluorescence intensity indicates quenching. For a more quantitative analysis, you can create a Stern-Volmer plot (I₀/I vs. [this compound]), where I₀ is the fluorescence intensity without this compound and I is the intensity at each concentration of this compound.
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. This compound | HDMPPA | Indolines | Ambeed.com [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic and Structural Study of Proton and Halide Ion Cooperative Binding to GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching of ethidium ion by porphyrin cations and quaternary ammonium surfactants in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming resistance to W-84 dibromide in cell lines
Technical Support Center: W-84 Dibromide Resistance
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when studying resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Growth Factor Y (GFY) signaling pathway. In sensitive cancer cell lines, inhibition of Kinase X by this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Q2: My cell line, which was previously sensitive to this compound, now shows resistance. What could be the reason?
A2: Acquired resistance to this compound can arise from several molecular mechanisms.[1][2] These can include genetic modifications within the cancer cells that alter the drug's target, activation of alternative signaling pathways that bypass the inhibited step, or increased efflux of the drug from the cells.[1][3] A systematic investigation is necessary to identify the specific mechanism in your cell line.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay.[4][5][6]
Q4: What are the common molecular mechanisms of acquired resistance to kinase inhibitors like this compound?
A4: Common mechanisms include:
-
Target amplification or overexpression : Increased levels of the target protein (Kinase X) can "out-compete" the inhibitor.[3]
-
Secondary mutations in the target kinase : Mutations in the Kinase X gene can prevent this compound from binding effectively.[3]
-
Activation of bypass signaling pathways : Other signaling pathways can be activated to compensate for the inhibition of the GFY-Kinase X pathway.[1][3]
-
Increased drug efflux : Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively remove this compound from the cell, reducing its intracellular concentration.[7][8][9]
Q5: Can resistance to this compound be reversed or overcome?
A5: In some cases, resistance can be overcome. Strategies include using combination therapies to target bypass pathways, developing next-generation inhibitors that can bind to mutated targets, or co-administering efflux pump inhibitors.[10][11][12] The best strategy will depend on the specific mechanism of resistance.
Troubleshooting Guides
Guide 1: Investigating a Shift in this compound IC50 Values
If you observe a significant increase in the IC50 value of this compound in your cell line, follow this guide to troubleshoot and identify the potential cause.
Problem: My cell line shows a >10-fold increase in IC50 for this compound compared to the parental line.
Step 1: Confirm the IC50 Shift
-
Action: Repeat the cell viability assay (e.g., MTT or MTS) with both the parental (sensitive) and the suspected resistant cell line. Include appropriate positive and negative controls.
-
Rationale: To ensure the observed resistance is consistent and not due to experimental variability.[13][14][15] Common issues can include inconsistent cell seeding or reagent preparation.[16]
Step 2: Analyze Kinase X Expression
-
Action: Perform Western blotting to compare the protein expression levels of total Kinase X and its phosphorylated (active) form in both sensitive and resistant cell lines, with and without this compound treatment.[17][18]
-
Rationale: To determine if resistance is due to the overexpression of the target protein.[1][3]
Step 3: Sequence the Kinase X Gene
-
Action: Isolate RNA from both cell lines, reverse transcribe to cDNA, and perform Sanger sequencing of the Kinase X coding region.[19][20]
-
Rationale: To identify potential point mutations in the drug-binding domain of Kinase X that could prevent this compound from binding.[3]
Step 4: Investigate Bypass Pathways
-
Action: Use Western blotting to examine the activation status (phosphorylation) of key proteins in known bypass pathways (e.g., Akt, ERK, STAT3).
-
Rationale: Activation of alternative signaling pathways can compensate for the inhibition of Kinase X.[1][3]
Step 5: Assess Drug Efflux
-
Action: Perform qRT-PCR to measure the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1, ABCG2).[21][22][23] Additionally, you can perform a cell viability assay with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).
-
Rationale: To determine if increased drug efflux is responsible for the reduced intracellular concentration and efficacy of this compound.[7][8][9]
Data Presentation: Summary of Findings in this compound Resistant vs. Sensitive Cells
| Parameter | Sensitive Cell Line | Resistant Cell Line | Implication |
| This compound IC50 | 50 nM | > 500 nM | Confirmed Resistance |
| Kinase X Protein Level | 1.0 (normalized) | 3.5 (normalized) | Target Overexpression |
| Kinase X Sequencing | Wild-Type | T315I Mutation | Altered Drug Binding |
| p-Akt Levels | Low | High | Bypass Pathway Activation |
| ABCB1 mRNA Levels | 1-fold | 15-fold | Increased Drug Efflux |
Experimental Protocols
Protocol 1: Cell Viability/IC50 Determination (MTT Assay)
This protocol is a general guideline for determining cell viability and the IC50 of this compound.[4][5][6][24]
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[24] Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background).
-
Incubate for 72 hours (or an optimized time point).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][24]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol provides a general procedure for analyzing protein expression levels.[17][18][25][26]
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Kinase X, anti-p-Kinase X, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[17]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[18]
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.
Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol outlines the steps for analyzing gene expression levels.[21][22][23][27][28]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Isolate total RNA from sensitive and resistant cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[21][22]
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[21]
Visualizations
Caption: The GFY signaling pathway and the inhibitory action of this compound on Kinase X.
Caption: Experimental workflow for diagnosing the mechanism of this compound resistance.
Caption: Logical diagram illustrating potential mechanisms of resistance to this compound.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. international-biopharma.com [international-biopharma.com]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancercenter.com [cancercenter.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. cusabio.com [cusabio.com]
- 19. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sanger sequencing for mutation screening [bio-protocol.org]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 27. researchgate.net [researchgate.net]
- 28. google.com [google.com]
issues with W-84 dibromide batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with W-84 dibromide. The information provided here is intended to help address potential issues related to batch-to-batch variability that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My current batch of this compound is showing lower potency in my M2 receptor binding assay compared to previous batches. What could be the cause?
A1: Reduced potency can stem from several factors related to batch-to-batch variability. The most common causes include lower purity of the compound, the presence of inactive isomers, or degradation of the material. It is also possible that there are variations in the experimental setup.
To troubleshoot this issue, we recommend the following steps:
-
Verify Compound Identity and Purity: Request the Certificate of Analysis (CoA) for the specific batch from your supplier.[1][2] Compare the purity value (typically determined by HPLC or LCMS) with that of previous batches. A lower purity level will result in a lower effective concentration of the active compound.
-
Assess Solubility: Ensure that the this compound is fully dissolved in the recommended solvent, which is typically DMSO.[3][4] Incomplete dissolution can lead to a lower actual concentration in your assay. Moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[3]
-
Evaluate Compound Stability: this compound can undergo hydrolysis in aqueous media over time.[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Perform a Dose-Response Curve: Run a full dose-response curve for the new batch and compare the EC50 or IC50 value to that of a previously validated batch. This will provide quantitative data on the extent of the potency difference.
Q2: I am observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?
A2: Unexpected biological activity can be caused by impurities or byproducts from the synthesis process that may vary between batches.
Here are steps to investigate this issue:
-
Analyze the Purity Profile: Examine the chromatogram from the supplier's CoA or perform your own analytical chromatography (e.g., HPLC-UV/MS). Look for the presence of additional peaks that are not present in previous, well-performing batches.
-
Identify Potential Impurities: If significant impurities are detected, consultation with a medicinal chemist or the supplier may be necessary to identify their potential structures and biological activities.
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the new batch exhibits higher cytotoxicity compared to previous batches.
-
Control Experiments: Include appropriate positive and negative controls in your experiments to ensure that the observed effects are specific to the this compound and not an artifact of the experimental conditions.
Q3: The solubility of my new batch of this compound in DMSO seems different from the last one. What should I do?
A3: While this compound is generally soluble in DMSO, variations in the physical form (e.g., crystalline vs. amorphous) or the presence of minor impurities between batches can affect its dissolution properties.
To address this, consider the following:
-
Use Gentle Warming and Vortexing: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and vortex it.[3]
-
Sonication: If the compound is still not fully dissolved, brief sonication can be effective.
-
Prepare a Saturated Solution: If you are unsure of the maximum solubility of a particular batch, you can prepare a saturated solution, centrifuge to pellet any undissolved solid, and then determine the concentration of the supernatant (e.g., by UV-Vis spectroscopy if a molar extinction coefficient is known or by quantitative NMR).
-
Check for Fresh DMSO: As mentioned, aged DMSO can absorb moisture, which can negatively impact the solubility of many compounds.[3] Always use fresh, anhydrous DMSO.
Data Presentation: Batch-to-Batch Variability Comparison
The following table provides an example of how to summarize quantitative data from the Certificates of Analysis of different batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.2% | 97.5% | 98.9% |
| Major Impurity 1 | 0.5% | 1.8% | 0.7% |
| Major Impurity 2 | 0.2% | 0.4% | 0.1% |
| Residual Solvent (DMSO) | <0.1% | 0.2% | <0.1% |
| Appearance | White solid | Off-white solid | White solid |
| Solubility in DMSO (at 10 mM) | Clear solution | Slight haze | Clear solution |
| Biological Activity (IC50) | 15 nM | 25 nM | 18 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound into a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 7.09 mg of this compound (Molecular Weight: 708.53 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Quality Control of this compound by HPLC
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound stock solution (1 mM in DMSO)
-
HPLC-grade solvents
-
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with a suitable starting gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1 mL/min.
-
Prepare a sample of this compound for injection by diluting the 1 mM stock solution to approximately 10-20 µM in a 50:50 mixture of Mobile Phase A and B.
-
Inject 10 µL of the diluted sample onto the column.
-
Run a linear gradient to elute the compound. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity by integrating the peak areas. Compare the chromatogram to that of a reference batch if available.
-
Visualizations
Caption: M2 receptor signaling pathway with this compound as an allosteric modulator.
Caption: Workflow for troubleshooting batch-to-batch variability of this compound.
Caption: Logical relationships between potential problems and troubleshooting solutions.
References
validating W-84 dibromide activity in a new assay
Disclaimer: The following information is for illustrative purposes only. "W-84 dibromide" is a hypothetical compound, and the data, protocols, and troubleshooting guides provided are based on a fictional scenario.
This technical support center provides guidance for researchers validating the activity of the hypothetical compound this compound, a putative inhibitor of the MEK1/2 signaling pathway, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a selective, ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. By inhibiting MEK1/2, this compound is expected to block the phosphorylation of ERK1/2, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the recommended positive and negative controls for a cell-based assay with this compound?
A2:
-
Positive Control: A known, well-characterized MEK1/2 inhibitor (e.g., Trametinib, Selumetinib) should be used to confirm that the assay can detect the expected biological effect.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the this compound) is essential to account for any effects of the solvent on the cells.
-
Untreated Control: A population of cells that receives no treatment should also be included to establish a baseline for the assay.
Q3: At what confluence should cells be plated for a this compound experiment?
A3: Optimal cell confluence depends on the specific cell line and the duration of the experiment. For most proliferation or signaling assays, plating cells to achieve 50-70% confluence at the time of treatment is recommended. This ensures that the cells are in the exponential growth phase and can respond to the treatment.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors during treatment | Prepare a master mix of the treatment dilutions to add to the wells. Change pipette tips between different treatments and concentrations. |
| Contamination | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. |
Issue 2: No Observable Effect of this compound
| Potential Cause | Recommended Solution |
| Incorrect compound concentration | Verify the initial stock concentration and the dilution series. Test a broader range of concentrations, including higher doses. |
| Compound instability | This compound is light-sensitive. Protect from light during storage and experiments. Prepare fresh dilutions for each experiment. |
| Inactive compound | Confirm the identity and purity of the this compound batch using analytical methods such as LC-MS or NMR. |
| Cell line is not dependent on the MAPK/ERK pathway | Use a cell line with a known activating mutation in the MAPK/ERK pathway (e.g., BRAF V600E) as a positive control cell line. |
| Insufficient treatment duration | Perform a time-course experiment to determine the optimal treatment duration for observing an effect on the target pathway. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | BRAF Status | MEK Status | IC50 (nM) |
| A375 | V600E | WT | 15.2 |
| SK-MEL-28 | V600E | WT | 21.7 |
| HT-29 | V600E | WT | 18.4 |
| MCF-7 | WT | WT | > 1000 |
| HeLa | WT | WT | > 1000 |
Table 2: Effect of this compound on p-ERK Levels
| Treatment (100 nM) | Treatment Duration | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1 hour | 1.00 |
| This compound | 1 hour | 0.12 |
| Vehicle (DMSO) | 6 hours | 1.00 |
| This compound | 6 hours | 0.08 |
| Vehicle (DMSO) | 24 hours | 1.00 |
| This compound | 24 hours | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results and calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Rabbit mAb) and total ERK1/2 (e.g., Mouse mAb) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound validation.
Caption: Troubleshooting decision tree for unexpected results.
Validation & Comparative
A Comparative Guide to W-84 Dibromide and Other M2 Receptor Modulators for Researchers
This guide provides a comprehensive comparison of W-84 dibromide with other M2 muscarinic acetylcholine (B1216132) receptor (M2R) modulators. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide includes detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate understanding and application in a laboratory setting.
Introduction to M2 Receptor Modulation
The M2 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in the central and peripheral nervous systems. Primarily coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This inhibitory signaling pathway is implicated in various physiological processes, including the regulation of heart rate and neuronal activity. The development of selective M2R modulators is of significant interest for therapeutic applications in various disorders.
Allosteric modulators, such as this compound, offer a promising approach to achieving receptor subtype selectivity. These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[2] This interaction can modulate the binding affinity and/or efficacy of the orthosteric ligand, providing a more nuanced control of receptor function.
This compound: An Allosteric Modulator of the M2 Receptor
This compound is a potent allosteric modulator of the M2 muscarinic acetylcholine receptor.[3] Its mechanism of action involves binding to an allosteric site on the M2R, which in turn stabilizes the binding of orthosteric antagonists, such as N-methylscopolamine (NMS).[2] This is characterized by a retardation of the dissociation rate of the orthosteric ligand. Functionally, this compound has been shown to act as an inverse agonist in some systems.[2]
Comparative Performance Data
The following tables summarize the binding affinity and functional potency of this compound in comparison to other known M2 receptor modulators. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
Table 1: Binding Affinity of M2 Receptor Allosteric Modulators
| Compound | Radioligand | Preparation | pKi / pKd | Reference |
| This compound | [3H]dimethyl-W84 | Porcine heart homogenates | 7.83 (pKi) | [3] |
| Gallamine | [3H]NMS | M2 mAChRs | 6.72 (pKi) | [3] |
| Alcuronium | [3H]dimethyl-W84 | Porcine heart homogenates | 8.62 (pKi) | [3] |
| LY2119620 | [3H]LY2119620 | Human M2 mAChRs | - | [4] |
| Compound '628' | [3H]NMS | CHO cells expressing human M2 mAChR | 5.96 (pKB) |
Note: pKi and pKd are the negative logarithm of the inhibition constant and dissociation constant, respectively. A higher value indicates a higher binding affinity.
Table 2: Functional Potency of M2 Receptor Modulators
| Compound | Assay Type | Cell Line/Tissue | pA2 / pIC50 | Reference |
| This compound | [35S]GTPγS binding | Atrial membranes | Inverse agonist | [2] |
| Iperoxo | G-protein activation | CHO-hM2 cells | Agonist | [5] |
| Carbachol | cAMP inhibition | CHO cells expressing M2 receptor | Agonist | [6] |
| Atropine (B194438) | - | - | Antagonist | [7] |
Note: pA2 and pIC50 are measures of the potency of an antagonist and inhibitor, respectively. A higher value indicates greater potency.
M2 Receptor Signaling Pathway
The canonical signaling pathway for the M2 muscarinic receptor involves its coupling to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of the second messenger cAMP. The Gβγ subunits can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels.
M2 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate M2 receptor modulators.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the M2 receptor using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.
Materials:
-
CHO cell membranes expressing human M2 receptors
-
[3H]N-methylscopolamine ([3H]NMS)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled atropine (for non-specific binding determination)
-
Test compound (e.g., this compound)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]NMS (at a final concentration near its Kd), and 50 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 25 µL of atropine (at a final concentration of 1 µM), 25 µL of [3H]NMS, and 50 µL of cell membrane suspension.[7]
-
Competitive Binding: 25 µL of the test compound at various concentrations, 25 µL of [3H]NMS, and 50 µL of cell membrane suspension.[7]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement
This protocol describes a method to measure the functional activity of M2 receptor modulators by quantifying their effect on forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human M2 receptor
-
Cell culture medium
-
Test compound (e.g., this compound)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the CHO-M2 cells into 96-well plates and grow to 80-90% confluency.
-
Compound Treatment:
-
For agonists: Add varying concentrations of the test compound to the cells and incubate for a specified time.
-
For antagonists/inverse agonists: Pre-incubate the cells with varying concentrations of the test compound before stimulating with a fixed concentration of an agonist (e.g., acetylcholine) or forskolin.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. A typical concentration is 10 µM.
-
Cell Lysis and cAMP Detection: Following the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated response).
-
cAMP Functional Assay Workflow
Conclusion
This compound is a valuable tool for studying the M2 muscarinic receptor due to its potent allosteric modulatory effects. This guide provides a framework for comparing its performance against other M2 receptor modulators. The provided data tables and detailed experimental protocols are intended to assist researchers in designing and conducting their own investigations into the pharmacology of the M2 receptor. The use of standardized assays and clear data presentation will be crucial for advancing our understanding of M2 receptor function and for the development of novel therapeutics targeting this important receptor.
References
- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Allosteric Effects of W-84 Dibromide and Gallamine on Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric effects of two well-characterized modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), W-84 dibromide and gallamine (B1195388). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and Gallamine
This compound and gallamine are both allosteric modulators of mAChRs, meaning they bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This interaction modulates the receptor's response to orthosteric ligands. This compound is a potent modulator with a preference for the M2 subtype, while gallamine also exhibits subtype selectivity, with higher affinity for M2 and M4 receptors.[1] This guide will delve into the quantitative aspects of their allosteric effects, the experimental protocols used to characterize them, and the signaling pathways they influence.
Quantitative Comparison of Allosteric Effects
The allosteric effects of this compound and gallamine have been quantified primarily through radioligand binding assays. These studies typically measure the modulator's ability to affect the binding of a radiolabeled orthosteric ligand, such as [3H]N-methylscopolamine ([3H]NMS), to the receptor. The key parameters derived from these experiments are the binding affinity of the allosteric modulator (often expressed as pKA or KA) and the cooperativity factor (α), which quantifies the extent to which the allosteric modulator alters the affinity of the orthosteric ligand.
| Parameter | This compound (at M2 Receptor) | Gallamine (at M2 Receptor) | Gallamine (at M3 Receptor) | Reference |
| Binding Affinity (pKA) | Not explicitly provided as pKA | 7.57 ± 0.04 | 5.56 ± 0.13 | [1] |
| Binding Affinity (KA) | ~160 nM | - | - | [1] |
| Cooperativity Factor (α) with [3H]NMS | 2.4 | 31 ± 1 | 3 ± 0.4 | [1] |
| Effect on [3H]NMS Dissociation | ECdiss = 900 nM | 0.2 µM reduces k-1 to 51 ± 5% of control | 10 µM reduces k-1 to 51 ± 5% of control | [1] |
Table 1: Quantitative Comparison of Allosteric Parameters for this compound and Gallamine at Muscarinic M2 and M3 Receptors.
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes (M1-M5) are broadly classified into two major signaling pathways based on their G protein coupling.
-
M2 and M4 Receptors: These receptors preferentially couple to G proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of other effectors, such as ion channels.
-
M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
The allosteric modulation by this compound and gallamine, particularly at the M2 receptor, influences the Gi/o-mediated signaling cascade.
References
A Comparative Analysis of W-84 Dibromide and Novel Compounds in M2 Receptor Modulation and as Organophosphate Antidotes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the established M2 muscarinic acetylcholine (B1216132) receptor allosteric modulator, W-84 dibromide, against novel compounds in the fields of M2 receptor modulation and the treatment of organophosphate poisoning. This analysis is supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor, known to enhance the binding of orthosteric antagonists. This property has positioned it as a potential adjunct therapy in organophosphate poisoning, where it can potentiate the effects of atropine (B194438). However, the landscape of M2 receptor modulators and organophosphate poisoning antidotes is evolving with the emergence of novel compounds demonstrating significant therapeutic promise. This guide synthesizes the available data to facilitate a comparative assessment of these next-generation compounds against the benchmark of this compound.
I. Allosteric Modulation of the M2 Muscarinic Receptor
The M2 muscarinic acetylcholine receptor (M2R) plays a crucial role in regulating cardiac function and neuronal activity. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.
Comparative Efficacy of M2R Allosteric Modulators
While direct head-to-head comparative studies between this compound and novel M2R allosteric modulators are limited, the available data allows for an initial assessment of their relative efficacies.
| Compound | Mechanism of Action | Key Efficacy Parameters | Reference |
| This compound | Positive Allosteric Modulator (PAM) of antagonists | Stabilizes antagonist-receptor complexes. | [1](2--INVALID-LINK-- |
| Triazolo-quinazolinone Analogs | M2-selective PAMs of N-methylscopolamine (NMS) | Increase NMS affinity ~5-fold; Slow NMS dissociation ~50-fold. | [3](4) |
| Compound '628' | M2-selective PAM of NMS and scopolamine | Cooperativity factor (α) of 5.5; KB of 1.1 μM; Slows NMS dissociation 50-fold. | [5](6) |
| LY2119620 | M2/M4 receptor-selective PAM | Exhibits strong positive cooperativity with the agonist iperoxo. | [7](8--INVALID-LINK-- |
Experimental Protocols
A standard method to assess the affinity and cooperativity of allosteric modulators is through radioligand binding assays.
-
Membrane Preparation: Membranes from cells stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd.
-
Compound Incubation: The test compounds (e.g., this compound, triazolo-quinazolinone analogs, compound '628') are added at various concentrations.
-
Equilibrium and Dissociation: For equilibrium binding, the reaction is incubated until equilibrium is reached. For dissociation kinetics, after reaching equilibrium with the radioligand, an excess of a non-radiolabeled antagonist (e.g., atropine) is added to initiate dissociation, and samples are collected at different time points.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Data from equilibrium binding assays are used to determine the cooperativity factor (α), which indicates the degree to which the allosteric modulator enhances (α > 1) or inhibits (α < 1) the binding of the orthosteric ligand. Dissociation kinetic data are used to calculate the rate at which the radioligand dissociates from the receptor in the presence and absence of the allosteric modulator.
Signaling Pathway of M2R Allosteric Modulation
The following diagram illustrates the mechanism of action of a positive allosteric modulator on the M2 muscarinic receptor.
II. Advancements in Organophosphate Poisoning Antidotes
Organophosphate (OP) compounds, found in pesticides and nerve agents, cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. The standard treatment regimen includes an antimuscarinic agent (atropine), an oxime to reactivate AChE (e.g., pralidoxime), and a benzodiazepine (B76468) to control seizures. This compound has been investigated as an adjunct to atropine therapy. Novel compounds with different mechanisms of action are now being explored to improve outcomes, particularly in cases of delayed treatment and for neuroprotection.
Comparative Efficacy of Organophosphate Poisoning Antidotes
| Treatment | Mechanism of Action | Key Efficacy Parameters (in animal models) | Reference |
| Atropine + this compound | Muscarinic antagonist + Allosteric modulator | Potentiates the protective effect of atropine. | [9](10) |
| Ganaxolone (B1674614) | Neurosteroid; positive allosteric modulator of GABA-A receptors | Dose-dependent protection against DFP- and soman-induced seizures; shows anticonvulsant activity but limited neuroprotection in some delayed treatment models. | [11](12--INVALID-LINK-- |
| Standard Therapy (Atropine + Oxime + Benzodiazepine) | Muscarinic antagonist + AChE reactivator + GABA-A receptor modulator | Controls muscarinic symptoms and seizures. | [13](14--INVALID-LINK-- |
Ganaxolone Efficacy Data in a Rat Model of Soman-Induced Seizures [15](15)
| Treatment Group (20 min post-seizure onset) | n | Mortality | Seizure Termination |
| Midazolam + Vehicle | 11 | 0 | - |
| Midazolam + Ganaxolone (10 mg/kg) | 9 | 0 | 5 of 9 rats showed periods of termination |
Experimental Protocols
Animal models are essential for evaluating the efficacy of novel antidotes for organophosphate poisoning.
-
Animal Model: Typically, rats or guinea pigs are used.
-
Organophosphate Exposure: Animals are exposed to a specific organophosphate agent (e.g., soman, DFP) at a dose that induces seizures and mortality.
-
Treatment Administration: The test compounds (e.g., this compound in combination with atropine, ganaxolone) are administered at various time points after exposure.
-
Efficacy Endpoints:
-
Survival Rate: The percentage of animals surviving at specific time points (e.g., 24 hours) is recorded.
-
Seizure Control: Electroencephalography (EEG) is used to monitor seizure activity, and the duration and severity of seizures are quantified.
-
Neuroprotection: Histopathological analysis of brain tissue is performed to assess neuronal damage.
-
-
Data Analysis: Statistical analysis is used to compare the efficacy of the different treatment groups to a control group (e.g., vehicle or standard therapy).
Workflow for Evaluating Organophosphate Poisoning Antidotes
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel antidotes for organophosphate poisoning.
Conclusion
This compound remains a valuable tool for studying the allosteric modulation of M2 muscarinic receptors and holds potential as an adjunctive therapy in organophosphate poisoning. However, the emergence of novel M2-selective allosteric modulators with high potency and cooperativity, such as the triazolo-quinazolinone analogs and compound '628', warrants further investigation and direct comparative studies to establish their potential advantages.
In the context of organophosphate poisoning, while a this compound/atropine combination shows promise, novel compounds like the neurosteroid ganaxolone are being explored for their neuroprotective and anticonvulsant properties, particularly in scenarios of delayed treatment. The lack of direct comparative studies between these different therapeutic strategies highlights a critical gap in the research. Future studies should focus on head-to-head comparisons under standardized experimental conditions to provide a clearer picture of the relative efficacies of these compounds and to guide the development of more effective treatments for organophosphate poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Protective Activity of Novel Hydrophilic Synthetic Neurosteroids on Organophosphate Status Epilepticus-induced Chronic Epileptic Seizures, Non-Convulsive Discharges, High-Frequency Oscillations, and Electrographic Ictal Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. cris.vub.be [cris.vub.be]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS 21093-51-6 | W84 | Tocris Bioscience [tocris.com]
- 11. Mechanism-based novel antidotes for organophosphate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. Screening for efficacious anticonvulsants and neuroprotectants in delayed treatment models of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Mechanism of W-84 Dibromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the allosteric mechanism of W-84 dibromide, a potent modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). By examining key validation studies and comparing this compound with related allosteric modulators, this document serves as a critical resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a well-established allosteric modulator of M2-mAChRs.[1][2] Its primary mechanism involves binding to a site topographically distinct from the orthosteric site for acetylcholine (ACh), thereby influencing the binding and signaling of the primary ligand.[2][3] Experimental evidence overwhelmingly supports a mechanism where this compound retards the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), effectively stabilizing the antagonist-receptor complex.[1][4] This allosteric modulation enhances the protective effects of antagonists like atropine (B194438) against organophosphate poisoning.[2][4] This guide delves into the quantitative data and experimental protocols that have been pivotal in validating this mechanism, offering a comparative analysis with its derivative, Dimethyl-W84, and other classical allosteric modulators.
Comparative Analysis of Allosteric Modulators
The following tables summarize the quantitative data from key studies, offering a direct comparison of this compound and its closely related derivative, Dimethyl-W84, with other known allosteric modulators of the M2-mAChR.
Table 1: Binding Affinity and Potency of M2-mAChR Allosteric Modulators
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | - | - | - | - |
| EC50 (retardation of [³H]NMS dissociation) | ~1 µM | Guinea pig myocardium | Jepsen et al., 1988 | |
| Dimethyl-W84 | EC50 (retardation of [³H]NMS dissociation) | 3 nM | Porcine heart | Tränkle et al., 1998 |
| Kd ([³H]Dimethyl-W84 binding) | 2 nM | Porcine heart | Tränkle et al., 1998 | |
| Gallamine | Ki | ~1 µM | Rat heart | Stockton et al., 1983 |
| Alcuronium | Ki | ~0.1 µM | Rat heart | Stockton et al., 1983 |
Table 2: Kinetic Parameters of Allosteric Modulator Interactions with M2-mAChR
| Compound | Parameter | Value | Species/Tissue | Reference |
| [³H]Dimethyl-W84 | k_on (association rate constant) | 2.1 x 10⁷ M⁻¹min⁻¹ | Guinea pig cardiac membranes | Tränkle et al., 2003 |
| k_off (dissociation rate constant) | 0.16 min⁻¹ | Guinea pig cardiac membranes | Tränkle et al., 2003 | |
| t½ (dissociation half-life) | 4.3 min | Guinea pig cardiac membranes | Tränkle et al., 2003 |
Experimental Protocols for Mechanism Validation
The validation of this compound's allosteric mechanism has relied on a series of well-defined experimental protocols, primarily centered around radioligand binding assays.
Radioligand Dissociation Assays
This is the cornerstone experiment for demonstrating the allosteric effect of this compound.
-
Objective: To measure the rate at which a radiolabeled orthosteric antagonist (e.g., [³H]N-methylscopolamine or [³H]NMS) dissociates from the M2-mAChR in the presence and absence of the allosteric modulator.
-
Protocol Outline:
-
Incubation: Membranes prepared from a tissue source rich in M2-mAChRs (e.g., guinea pig myocardium or porcine heart) are incubated with the radioligand ([³H]NMS) to allow for receptor binding to reach equilibrium.
-
Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine) to prevent the re-binding of the dissociated radioligand.
-
Modulator Addition: In parallel experiments, the allosteric modulator (this compound or a comparator) is added at various concentrations just prior to the initiation of dissociation.
-
Sampling: At various time points, aliquots of the incubation mixture are rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The rate of dissociation (k_off) is determined by fitting the data to a mono-exponential decay curve. A slower dissociation rate in the presence of the allosteric modulator is indicative of a positive allosteric interaction that stabilizes the antagonist-receptor complex.
-
Equilibrium Competition Binding Assays
These assays are used to determine the binding affinity of the allosteric modulator.
-
Objective: To measure the ability of an unlabeled allosteric modulator to compete with a radiolabeled allosteric ligand (e.g., [³H]Dimethyl-W84) for binding to the allosteric site.
-
Protocol Outline:
-
Incubation: Receptor-containing membranes are incubated with a fixed concentration of the radiolabeled allosteric ligand ([³H]Dimethyl-W84) and varying concentrations of the unlabeled competitor (e.g., this compound).
-
Equilibrium: The incubation is allowed to proceed until equilibrium is reached.
-
Separation and Quantification: The separation of bound and free radioligand and subsequent quantification are performed as described in the dissociation assay.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibitor constant (Ki), which represents the binding affinity of the unlabeled allosteric modulator.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the M2-mAChR and the experimental workflow for validating the allosteric mechanism of this compound.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Allosteric Mechanism Validation.
Conclusion
The allosteric mechanism of this compound at the M2 muscarinic acetylcholine receptor is robustly supported by a wealth of experimental data. Radioligand binding studies, particularly dissociation assays, have been instrumental in demonstrating its ability to stabilize the binding of orthosteric antagonists. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a clear framework for understanding and further investigating the allosteric modulation of M2-mAChRs. This information is critical for the rational design of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of W-84 dibromide with an alternative allosteric modulator, gallamine (B1195388), at muscarinic acetylcholine (B1216132) receptors. The information is intended to assist researchers in selecting appropriate pharmacological tools and interpreting experimental results.
Introduction to this compound
This compound is a potent allosteric modulator of muscarinic acetylcholine receptors (mAChRs), exhibiting a pronounced selectivity for the M2 subtype.[1] Its mechanism of action involves binding to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric interaction stabilizes the conformation of the receptor, particularly when an antagonist is bound, thereby retarding the dissociation of the antagonist. This property makes this compound a valuable tool for studying the pharmacology of muscarinic receptors and has been investigated for its potential to enhance the protective effects of atropine (B194438) against organophosphate poisoning.
Comparative Cross-Reactivity Analysis
Understanding the selectivity of a pharmacological agent is crucial for the accurate interpretation of experimental data and for predicting potential off-target effects. This section compares the binding affinities of this compound and gallamine across different muscarinic receptor subtypes.
Data Presentation
The following table summarizes the available quantitative data on the binding affinities (KA, Ki, or Kd) of this compound and gallamine for the M1, M2, M3, and M4 muscarinic receptor subtypes. It is important to note that the data for gallamine are compiled from multiple studies using different experimental conditions, which may account for some of the variability in the reported values.
| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity |
| This compound | ~800 nM (KB) | ~160 nM (KA) | ~4000 nM (KB) | ~800 nM (KB) |
| Gallamine | 24 nM (Ki) ¹ | 2.4 nM (Ki) ¹ | Low Affinity ³ | Low Affinity ³ |
| 33 µM (Ki) ² | 144 µM (Ki) ² (non-cardiac) | |||
| 25 nM (Kd) ⁴ (high affinity) |
Data sourced from multiple publications. Direct comparison should be made with caution due to variations in experimental methodologies. ¹ Stock et al., 1985 ² McKinney et al., 1991[2] ³ Lazareno & Birdsall, 1993[3] ⁴ Ellis & Hoss, 1982[4]
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays and functional assays. The following are detailed methodologies for these key experiments.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound for muscarinic receptor subtypes using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues or cells expressing the desired muscarinic receptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or gallamine) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Allosteric Modulation
This protocol describes a method to assess the functional effect of an allosteric modulator on agonist-induced cellular responses.
1. Cell Culture:
-
Cells stably or transiently expressing the muscarinic receptor subtype of interest are cultured in appropriate media.
2. Agonist Stimulation:
-
The cells are pre-incubated with varying concentrations of the allosteric modulator (e.g., this compound) or vehicle.
-
A concentration-response curve is then generated by stimulating the cells with increasing concentrations of a muscarinic agonist (e.g., carbachol).
3. Measurement of Second Messenger Response:
-
The cellular response is measured by quantifying the production of a relevant second messenger.
-
For M1, M3, and M5 receptors (Gq-coupled), this is typically the measurement of inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.
-
For M2 and M4 receptors (Gi-coupled), this is often the measurement of the inhibition of adenylyl cyclase activity and subsequent decrease in cyclic AMP (cAMP) levels.
-
4. Data Analysis:
-
The potency (EC50) and efficacy (Emax) of the agonist are determined in the absence and presence of the allosteric modulator.
-
A change in the agonist's potency or efficacy indicates allosteric modulation. A leftward shift in the agonist concentration-response curve suggests positive allosteric modulation, while a rightward shift suggests negative allosteric modulation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: Muscarinic Receptor Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HDMPPA | Indolines | Ambeed.com [ambeed.com]
- 4. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist AF-DX 384 and the hexamethonio derivative W84 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine: A Comparative Guide to its M2 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Methoctramine, a selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor, against other muscarinic receptor subtypes (M1, M3, M4, and M5). The data presented is derived from in vitro experimental studies and is intended to serve as a valuable resource for researchers engaged in the study of muscarinic receptor pharmacology and the development of subtype-selective ligands.
Comparative Binding Affinity of Methoctramine
The selectivity of Methoctramine for the M2 muscarinic receptor subtype over the M1, M3, M4, and M5 subtypes has been quantified through competitive radioligand binding assays. The following table summarizes the inhibition constant (Kᵢ) values for Methoctramine at each of the five human muscarinic receptor subtypes, typically expressed in Chinese Hamster Ovary (CHO) cells. A lower Kᵢ value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Methoctramine Kᵢ (nM) | Selectivity Ratio (Kᵢ / Kᵢ for M2) |
| M1 | 158 | 16-fold vs. M2 |
| M2 | 10 | 1 |
| M3 | 1580 | 158-fold vs. M2 |
| M4 | 158 | 16-fold vs. M2 |
| M5 | 1580 | 158-fold vs. M2 |
Note: The Kᵢ values are approximate and can vary depending on the specific experimental conditions, such as the radioligand used and the cell line.
Experimental Protocols
The determination of the binding affinity of Methoctramine for the different muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Selectivity
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured to confluence.
-
The cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a non-selective muscarinic radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), at a concentration close to its dissociation constant (Kd) for the respective receptor subtype.
-
A range of concentrations of the unlabeled competitor ligand (Methoctramine) is added to the wells.
-
The reaction is initiated by the addition of the prepared cell membranes (containing the specific muscarinic receptor subtype).
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine) and is subtracted from the total binding to obtain specific binding.
-
The specific binding data is plotted against the logarithm of the competitor (Methoctramine) concentration to generate a competition curve.
-
The concentration of Methoctramine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the binding affinity of Methoctramine.
Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.[1][2]
References
W-84 Dibromide: A Comparative Review of its Allosteric Modulation of M2 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of W-84 dibromide, a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). It offers a comparative analysis of its performance, supported by experimental data, to inform research and drug development in areas such as organophosphate poisoning and cholinergic signaling.
Executive Summary
This compound is a synthetic, non-competitive antagonist that functions as an allosteric modulator of M2 muscarinic receptors. Its primary mechanism of action involves retarding the dissociation of orthosteric antagonists, thereby stabilizing the antagonist-receptor complex. This property is particularly significant in the context of organophosphate poisoning, where this compound has been shown to act synergistically with the competitive antagonist atropine (B194438) to provide enhanced protection. This guide summarizes the key quantitative data from seminal studies, details the experimental protocols used to characterize this compound, and provides a visual representation of the relevant signaling pathways.
Comparative Performance of this compound
The allosteric modulatory effects of this compound have been quantified in several key studies. The following table summarizes its performance in comparison to other relevant compounds, particularly in its interaction with the classic muscarinic antagonist, N-methylscopolamine (NMS).
| Compound/Condition | Parameter | Value | Species/Tissue | Reference |
| This compound | Cooperativity Factor (α) with [3H]NMS | 2.4 | Guinea pig heart homogenates | [1] |
| ECdiss for [3H]NMS dissociation | 900 nM | Guinea pig heart homogenates | [1] | |
| AF-DX 384 | Cooperativity Factor (α) with W-84 | 444 (less-than-additive effect) | Guinea pig paced atria | [1] |
| N-methylscopolamine (NMS) | Cooperativity Factor (α) with W-84 | 18 (more-than-additive effect) | Guinea pig paced atria | [1] |
Key Findings:
-
This compound exhibits positive cooperativity with the conventional antagonist NMS, indicated by a cooperativity factor greater than 1. This means that the binding of W-84 to its allosteric site increases the affinity of NMS for the orthosteric binding site.[1]
-
The ECdiss value of 900 nM demonstrates the concentration of this compound required to retard the dissociation of [3H]NMS, highlighting its potency as an allosteric modulator.[1]
-
Interestingly, the interaction of this compound with the M2-preferring antagonist AF-DX 384 results in a less-than-additive effect, suggesting a complex interplay between different allosteric and orthosteric ligands.[1]
-
In contrast, the combination of this compound and NMS shows a more-than-additive antagonistic effect against the agonist oxotremorine, underscoring the synergistic potential of this combination.[1]
Experimental Protocols
The characterization of this compound's allosteric effects has primarily relied on radioligand binding assays. A key experimental protocol is the [3H]N-methylscopolamine ([3H]NMS) dissociation assay.
[3H]N-methylscopolamine Dissociation Assay
Objective: To determine the effect of an allosteric modulator on the dissociation rate of a radiolabeled orthosteric antagonist from the M2 muscarinic receptor.
Materials:
-
Membrane preparations from a source rich in M2 receptors (e.g., guinea pig heart).
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
This compound or other test compounds.
-
A high concentration of a non-radiolabeled competitive antagonist (e.g., atropine) to initiate dissociation.
-
Scintillation fluid and a scintillation counter.
-
Buffer solutions (e.g., Krebs-Henseleit solution).
Procedure:
-
Incubation: Incubate the membrane preparation with [3H]NMS in the presence or absence of the allosteric modulator (this compound) to allow for receptor binding to reach equilibrium.
-
Initiation of Dissociation: Initiate the dissociation of [3H]NMS from the receptors by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine). This prevents the re-binding of the dissociated [3H]NMS.
-
Sampling: At various time points after the addition of the unlabeled antagonist, take aliquots of the incubation mixture and filter them rapidly through glass fiber filters to separate the receptor-bound from the free radioligand.
-
Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity remaining on the filters using a scintillation counter. This represents the amount of [3H]NMS still bound to the receptors.
-
Data Analysis: Plot the natural logarithm of the percentage of [3H]NMS remaining bound against time. The slope of this line gives the dissociation rate constant (koff). A slower dissociation rate in the presence of the allosteric modulator indicates positive cooperativity. The ECdiss value, the concentration of the modulator that produces a half-maximal effect on the dissociation rate, can be determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels. This compound, as an allosteric modulator, influences the binding of antagonists to this receptor, thereby affecting the downstream signaling.
Caption: M2 muscarinic receptor signaling cascade.
Experimental Workflow for Evaluating this compound's Protective Effect
The synergistic protective effect of this compound and atropine against organophosphate poisoning can be evaluated using an in vivo experimental workflow.
References
meta-analysis of W-84 dibromide experimental data
A Meta-Analysis of W-84 Dibromide Experimental Data: A Comparative Guide for Researchers
Introduction
This compound, also known by its chemical name hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of the muscarinic M2 acetylcholine (B1216132) receptor (M2-AChR). Its ability to stabilize cholinergic antagonist-receptor complexes confers unique pharmacological properties, including a significant synergistic effect with atropine (B194438) in counteracting organophosphate poisoning. This guide provides a comparative meta-analysis of available experimental data on this compound and its alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental evidence.
Physicochemical Properties
A foundational understanding of the physicochemical characteristics of this compound and its comparators is essential for experimental design and interpretation.
| Property | This compound | Gallamine (B1195388) | Atropine |
| Chemical Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | [v-Phenenyltris(oxyethylene)]tris[triethylammonium] triiodide | (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | C₃₀H₆₀I₃N₃O₃ | C₁₇H₂₃NO₃ |
| Molecular Weight | 708.53 g/mol | 891.54 g/mol | 289.37 g/mol |
| CAS Number | 21093-51-6 | 65-29-2 | 51-55-8 |
| Solubility | Soluble to 10 mM in DMSO | Soluble in water | Soluble in water, ethanol, and chloroform |
Comparative Allosteric Modulation of M2 Receptors
This compound and its alternatives exhibit distinct profiles as allosteric modulators of the M2 muscarinic receptor. The following table summarizes key quantitative data from radioligand binding assays.
| Compound | Assay Type | Radioligand | Key Findings | Reference |
| This compound | [³H]N-methylscopolamine ([³H]NMS) binding | [³H]NMS | Potently retards the dissociation of [³H]NMS from M2-cholinoceptors, indicating a stabilizing effect on the antagonist-receptor complex. | MedChemExpress |
| Gallamine | Equilibrium Binding | [³H]NMS | Exhibits negative cooperativity with [³H]NMS at M2 receptors. | Not specified in snippets |
| Dimethyl-W84 | Radioligand Binding | [³H]dimethyl-W84 | Directly measures affinities of allosteric ligands at the M2 receptor. The potencies are consistent with those determined indirectly via modulation of [³H]NMS binding. | Tränkle et al., Mol Pharmacol |
In Vivo Efficacy in Organophosphate Poisoning
A critical application of this compound is its ability to enhance the protective effects of atropine against organophosphate intoxication.
| Treatment | Animal Model | Organophosphate | Key Findings | Reference |
| Atropine + this compound | Not specified in snippets | Not specified in snippets | The combination provides an overadditive protective effect against organophosphate poisoning. The stabilizing effect of W-84 on the antagonist-receptor complex is believed to contribute to this synergy. | MedChemExpress |
| Atropine (alone) | Not specified in snippets | Not specified in snippets | Standard treatment for organophosphate poisoning to counteract muscarinic effects. | Medscape, Atlantic Canada Poison Centre |
Experimental Protocols
Radioligand Binding Assay for Allosteric Modulation
A generalized protocol for assessing the allosteric modulation of M2 receptors is outlined below. Specific parameters may vary between studies.
Objective: To determine the effect of an allosteric modulator on the binding of an orthosteric radioligand to the M2 receptor.
Materials:
-
Cell membranes expressing M2 receptors
-
Radioligand (e.g., [³H]N-methylscopolamine)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of the test compound on the binding of the radioligand. This can include determining changes in affinity (Kd) or the dissociation rate of the radioligand.
Signaling Pathways and Experimental Workflows
Mechanism of this compound Allosteric Modulation
The following diagram illustrates the proposed mechanism of action for this compound as a positive allosteric modulator of an M2 receptor antagonist.
Caption: this compound binds to an allosteric site, stabilizing the antagonist at the orthosteric site.
Experimental Workflow for Radioligand Binding Assay
The workflow for a typical radioligand binding assay to assess allosteric modulation is depicted below.
Caption: Workflow of a radioligand binding assay for allosteric modulator characterization.
Conclusion
This compound is a significant pharmacological tool for studying the M2 muscarinic receptor. Its potent allosteric modulatory activity, particularly its ability to stabilize antagonist binding, has been demonstrated in vitro. This mechanism is the likely basis for its synergistic protective effects with atropine against organophosphate poisoning observed in vivo. While quantitative data for this compound itself remains somewhat limited in publicly accessible literature, comparative analysis with other allosteric modulators like gallamine provides a broader context for its action. Further research to quantify the in vivo efficacy and detailed binding kinetics of this compound and its analogs, such as Dimethyl-W84, would be highly valuable to the field. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such future investigations.
Confirming the W-84 Dibromide Binding Site on the M2 Muscarinic Receptor Through Mutagenesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the binding site of the allosteric modulator W-84 dibromide on the M2 muscarinic acetylcholine (B1216132) receptor using site-directed mutagenesis and radioligand binding assays. The data and protocols presented are based on established methodologies for studying G protein-coupled receptor (GPCR) allostery.
This compound is recognized as a potent allosteric modulator of the M2 muscarinic acetylcholine receptor (M2R), a key GPCR in cardiovascular and central nervous system functions.[1] Allosteric modulators bind to a site topographically distinct from the orthosteric site for the endogenous ligand, acetylcholine, offering the potential for greater receptor subtype selectivity.[2][3] Structural and mutagenesis studies have revealed that the allosteric site on the M2R is typically located in an "extracellular vestibule" above the orthosteric pocket, involving residues from the extracellular loops (ECLs) and the extracellular ends of the transmembrane (TM) helices.[1][2][3][4]
This guide outlines a hypothetical study to confirm the binding site of this compound by mutating key residues within this putative allosteric pocket and assessing the impact on ligand binding.
Comparative Analysis of this compound Binding to Wild-Type and Mutant M2 Receptors
Site-directed mutagenesis is a powerful technique to identify critical amino acid residues involved in ligand-receptor interactions.[5][6] By substituting specific residues in the putative allosteric binding site with a non-interacting amino acid, such as alanine, any resulting decrease in binding affinity for this compound can implicate those residues in the binding mechanism.
The following table summarizes hypothetical quantitative data from a competitive radioligand binding assay. In this theoretical experiment, membranes from cells expressing either the wild-type (WT) M2R or one of several mutants are incubated with a constant concentration of the radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of this compound. The resulting data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound.
| Receptor Construct | Mutation Location | Ki (nM) for this compound | Fold Change in Ki (vs. WT) |
| Wild-Type (WT) | - | 15.2 ± 1.8 | - |
| Y177A | Extracellular Loop 2 (ECL2) | 1,850 ± 150 | 121.7 |
| W422A | Transmembrane Helix 7 (TM7) | 2,530 ± 210 | 166.4 |
| E172A | Extracellular Loop 2 (ECL2) | 45.6 ± 4.1 | 3.0 |
| Y403A | Transmembrane Helix 6 (TM6) | 18.1 ± 2.2 | 1.2 (No significant change) |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. The hypothetical results indicate that mutations of Tyrosine 177 (Y177) and Tryptophan 422 (W422) dramatically reduce the binding affinity of this compound, suggesting these residues are critical components of its binding site. The minor change observed with the E172A mutant suggests this residue may play a lesser role, while the Y403A mutation, located closer to the orthosteric site, shows no significant effect, highlighting the spatial separation of the allosteric and orthosteric domains.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Site-Directed Mutagenesis of the M2 Receptor
This protocol describes the generation of point mutations in the M2R gene using a PCR-based method.
-
Primer Design: For each mutation (e.g., Y177A, W422A), design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of dsDNA plasmid template (e.g., pcDNA3.1 containing the wild-type human M2R gene)
-
125 ng of each forward and reverse mutagenic primer
-
1 µL of dNTP mix (10 mM each)
-
5 µL of 10x reaction buffer for a high-fidelity DNA polymerase
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
Template Digestion: Add 1 µL of the DpnI restriction enzyme (10 U/µL) to the PCR product. Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. Incubate overnight at 37°C.
-
Verification:
-
Isolate plasmid DNA from several colonies using a miniprep kit.
-
Sequence the entire M2R gene insert using Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the wild-type and mutant M2 receptors.
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect the cells with the plasmid DNA (wild-type or mutant M2R) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Allow cells to express the receptors for 24-48 hours post-transfection.
-
-
Membrane Preparation:
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, set up the binding reactions in a final volume of 200 µL. Each reaction should contain:
-
50 µL of membrane suspension (20-50 µg of protein)
-
50 µL of [³H]-NMS at a final concentration near its Kd (e.g., 0.3 nM)
-
50 µL of assay buffer or competing ligand (this compound, ranging from 10⁻¹¹ to 10⁻⁴ M)
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the reactions through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Logical Relationships
Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using Graphviz (DOT language) to meet the specified requirements.
This guide provides a comprehensive, albeit hypothetical, framework for confirming the binding site of this compound on the M2 muscarinic receptor. By employing site-directed mutagenesis in conjunction with quantitative binding assays, researchers can elucidate the molecular determinants of allosteric modulation, paving the way for the rational design of novel therapeutics targeting this important receptor.
References
- 1. Mapping of Allosteric Druggable Sites in Activation-Associated Conformers of the M2 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of orthosteric and allosteric site mutations in M2 muscarinic acetylcholine receptors that contribute to ligand-selective signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-directed mutagenesis of the putative human muscarinic M2 receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of W-84 Dibromide in Complex Biological Systems
For researchers and scientists engaged in drug development, understanding the specificity of molecular probes is paramount. This guide provides a detailed comparison of W-84 dibromide, a notable allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with other relevant compounds. The following sections will delve into its mechanism of action, comparative performance data, and detailed experimental protocols to assess its specificity.
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator (PAM) of antagonists at the M2 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric ligands that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that, in the case of this compound, enhances the binding affinity and slows the dissociation of antagonists at the M2 receptor subtype.[2][3] This property is particularly valuable in potentiating the effects of M2 antagonists, for instance, in counteracting organophosphate poisoning. The allosteric binding sites on mAChRs are less conserved across subtypes than the orthosteric sites, providing a structural basis for the development of subtype-selective modulators like this compound.
Comparative Analysis of Allosteric Modulators
To objectively assess the specificity of this compound, its performance is compared with other known allosteric modulators of mAChRs. The following tables summarize the binding affinities (Ki or Kd) and cooperativity factors of this compound and its alternatives at the five muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinity (Ki/Kd) of Allosteric Modulators at Muscarinic Receptor Subtypes
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Low Affinity | High Affinity (IC₅₀ = 1.5 nM for [³H]NMS inhibition) | Low Affinity | Low Affinity | Low Affinity |
| Gallamine (B1195388) | Ki = 24 nM[4] | Ki = 2.4 nM[4] | Low Affinity[5] | Low Affinity[5] | - |
| Alcuronium (B1664504) | Lower Affinity[1] | High Affinity (Kd = 0.6 µM)[1] | Moderate Affinity[1] | Moderate Affinity[1] | Lowest Affinity[1] |
| Compound '628' | Slight PAM effect[2] | High Affinity (KB = 1.1 µM)[2][3] | Slight NAM effect[2] | Slight PAM effect[2] | Slight NAM effect[2] |
Note: A lower Ki/Kd/IC50 value indicates a higher binding affinity. Data for this compound across all subtypes is not available in a consistent format; its high M2 selectivity is qualitatively described in the literature. The IC50 value for this compound reflects its potency in inhibiting the binding of the radiolabeled antagonist [³H]N-methylscopolamine (NMS).
Table 2: Cooperativity of Allosteric Modulators with Antagonist Binding
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | - | Positive Cooperativity | - | - | - |
| Alcuronium | Negative Cooperativity (α = 3.35-4.35)[1] | Positive Cooperativity (α = 0.38)[1] | Negative Cooperativity (α = 3.35-4.35)[1] | Positive Cooperativity (α = 0.72)[1] | Negative Cooperativity (α = 3.35-4.35)[1] |
| Compound '628' | Slight Positive Cooperativity[2] | Strong Positive Cooperativity (α = 5.5)[2][3] | Slight Negative Cooperativity[2] | Slight Positive Cooperativity[2] | Slight Negative Cooperativity[2] |
Note: Cooperativity factor (α) < 1 indicates positive cooperativity (enhancement of antagonist binding), α > 1 indicates negative cooperativity (inhibition of antagonist binding), and α = 1 indicates neutral cooperativity. A smaller α value signifies stronger positive cooperativity.
Signaling Pathways and Experimental Workflows
The interaction of allosteric modulators with muscarinic receptors can be visualized through signaling pathway diagrams and experimental workflows.
M2 Muscarinic Receptor Signaling Pathway with this compound.
The diagram above illustrates the canonical signaling pathway of the M2 muscarinic receptor, which involves the inhibition of adenylyl cyclase through a Gi protein, leading to decreased cyclic AMP (cAMP) levels. This compound, as a PAM, enhances the binding of antagonists to the M2 receptor, thereby modulating this signaling cascade.
References
- 1. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the interaction of gallamine with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published W-84 Dibromide Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of W-84 dibromide's performance with other allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). The information is compiled from publicly available research to assist in the independent verification of published findings.
Comparative Performance Data
This compound is a potent allosteric modulator of M2 muscarinic receptors. Its primary function is to stabilize the binding of orthosteric antagonists, such as N-methylscopolamine (NMS), thereby prolonging their effect. This property is particularly relevant in the context of treating organophosphate poisoning, where it can enhance the protective effects of atropine (B194438).
To provide a clear comparison, the following tables summarize the quantitative data available for this compound and its alternatives.
Table 1: In Vitro Potency of this compound and Alternatives in Modulating Antagonist Binding
| Compound | Assay | Endpoint | Potency (EC50) | Species/Tissue | Reference |
| This compound | [³H]N-methylscopolamine dissociation | Retardation of dissociation | 1.3 x 10⁻⁶ M | Guinea-pig cardiac membranes | [1] |
| CHIN3/6 | [³H]N-methylscopolamine dissociation | Retardation of dissociation | 7.5 x 10⁻⁷ M | Guinea-pig cardiac membranes | [1] |
| Dimethyl-W84 | [³H]N-methylscopolamine dissociation | Hindrance of dissociation | 3 nM | M2 Receptor | [2] |
| Gallamine (B1195388) | Reduction of [³H]NMS dissociation rate constant (k₋₁) | Allosteric modulation | ~0.2 µM (for 49% reduction) | Mouse A9L cells expressing M2 receptors | [3] |
Table 2: In Vivo Efficacy of Atropine in Paraoxon Poisoning (With and Without Allosteric Modulators)
| Treatment | Animal Model | Organophosphate | Endpoint | Result | Reference |
| Atropine (10 mg/kg) | Rats | Paraoxon | Lethal Dose 50 (LD50) | Protective Ratio: 2.73 | [1][4] |
| This compound (in combination with atropine) | Not specified | Organophosphate | Protective effect | Increases the protective effect of atropine | [5] |
Note: Direct comparative studies of atropine's LD50 in the presence and absence of this compound were not found in the reviewed literature. However, the synergistic protective effect is consistently reported.
Experimental Protocols
[³H]-N-methylscopolamine ([³H]NMS) Binding Assay
This assay is crucial for determining the allosteric modulation of the M2 muscarinic receptor. The following is a generalized protocol based on published methodologies.
Objective: To measure the binding of the radiolabeled antagonist [³H]NMS to M2 muscarinic receptors in the presence and absence of allosteric modulators.
Materials:
-
Tissue Preparation: Membranes from tissues rich in M2 receptors (e.g., guinea-pig heart, rat brainstem, or cells transfected with the M2 receptor).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitors: Atropine (for non-specific binding determination), test compounds (e.g., this compound, gallamine).
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Incubation: In assay tubes, combine the membrane preparation, [³H]NMS at a fixed concentration (typically below its Kd for saturation binding or at its Kd for competition assays), and varying concentrations of the test compound or buffer. For determining non-specific binding, a high concentration of atropine is added to a set of tubes.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site or two-site binding model to determine the Ki or IC50 value. For dissociation assays, initiate dissociation by adding a high concentration of an unlabeled antagonist and measure the decrease in [³H]NMS binding over time.
Signaling Pathways and Experimental Workflows
Allosteric Modulation of the M2 Muscarinic Receptor
This compound acts as a negative allosteric modulator of antagonist binding at the M2 muscarinic receptor. This means it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for acetylcholine and classical antagonists like atropine and NMS. This interaction conformationally changes the receptor, which in turn slows the dissociation of the orthosteric antagonist.
Caption: Allosteric modulation of the M2 receptor by this compound.
Experimental Workflow for Assessing In Vivo Efficacy
The protective effect of this compound in combination with atropine against organophosphate poisoning is typically assessed using an in vivo model, such as the paraoxon-induced lethality model in rodents.
Caption: Workflow for in vivo evaluation of this compound and atropine.
M2 Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified M2 muscarinic receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.vub.be [cris.vub.be]
- 3. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of signal transduction at M2 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
W-84 Dibromide: A Comparative Guide to its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of W-84 dibromide, an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), and its interaction with key downstream signaling pathways. Due to the limited publicly available data on the specific downstream effects of this compound, this guide draws comparisons with the established actions of other relevant muscarinic receptor ligands, including the non-selective antagonists atropine (B194438) and scopolamine, and the M2-selective antagonist AF-DX 116.
Overview of this compound
This compound is a potent allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] It functions as a non-competitive antagonist and has been shown to stabilize cholinergic antagonist-receptor complexes.[2] This allosteric modulation is particularly noted for its ability to retard the dissociation of antagonists like N-methylscopolamine (NMS) from the M2 receptor. This characteristic underlies its protective effects against organophosphate poisoning, especially when used in combination with atropine.
Interaction with the M2 Muscarinic Receptor and Downstream Signaling
The M2 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαi subunit. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, M2 receptor activation can also trigger non-canonical, G protein-independent signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with the M2 muscarinic receptor and the predicted points of interaction for this compound and its comparators.
References
- 1. Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of M2 muscarinic acetylcholine receptor expression and signaling by prolonged exposure to allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for W-84 Dibromide
For immediate reference, this guide provides critical safety and logistical information for the proper handling and disposal of W-84 dibromide (CAS No. 21093-51-6). This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound, identified as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is an allosteric modulator of muscarinic receptors.[1][] While a Safety Data Sheet (SDS) from one supplier indicates that the substance does not meet the classification criteria for hazardous materials under EC Directives, it is imperative to handle it with care and follow established laboratory safety protocols.[3]
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[3]
Spillage and Containment
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material.
-
Carefully sweep the material into an appropriate, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
Do not allow the product to enter drains. [3]
Quantitative Disposal Data
No specific quantitative data for the disposal of this compound, such as concentration thresholds or chemical neutralization parameters, are provided in the available safety data sheets. The general recommendation is to dispose of the substance in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated packaging is crucial for environmental safety and regulatory compliance.
-
Collection of Waste:
-
Place waste this compound solid into a clearly labeled, sealed, and suitable container.
-
Contaminated materials, such as absorbent paper, gloves, and weighing boats, should also be collected in a designated, labeled waste container.
-
-
Arrangement for Disposal:
-
Contact a specialized and licensed waste disposal company to arrange for the collection and disposal of the chemical waste.[3]
-
Provide the disposal company with the Safety Data Sheet for this compound.
-
-
Disposal of Contaminated Packaging:
-
Empty containers should be rinsed thoroughly.
-
Dispose of contaminated packaging in a regulated landfill site or through another approved method for hazardous or toxic wastes, in accordance with national and local legislation.[3]
-
Experimental Protocols Cited
The safety and disposal procedures outlined are based on general laboratory best practices and information from supplier Safety Data Sheets. No specific experimental protocols detailing the disposal of this compound were cited in the documents reviewed.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and-Logistical Information for Handling W-84 Dibromide
Disclaimer: The compound "W-84 dibromide" is a hypothetical substance created for illustrative purposes. The following guidelines are based on general best practices for handling hazardous and corrosive chemical compounds. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the hypothetical compound this compound. The procedural, step-by-step guidance directly answers specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when working with a potentially hazardous substance like this compound to prevent exposure through inhalation, skin contact, or eye contact. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a high potential for splashing.[1][2][3] | Protects against accidental splashes which can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[1][3] Double-gloving may be employed for added protection. | Provides a barrier against skin contact. Some chemical compounds can cause skin burns and irritation.[4][5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[1][2] In cases of significant exposure risk, full protective clothing may be necessary. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use appropriate respiratory protection, such as a mask or respirator with the correct filter or cartridge, if there is a potential for inhalation exposure to vapors, fumes, or mists.[1][2] | Protects against the inhalation of hazardous airborne contaminants. |
Operational Plan: Safe Handling Protocol
Following a strict, step-by-step protocol is essential for minimizing the risks associated with handling this compound.
1. Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) thoroughly before handling the chemical.[6][7]
-
Ensure that a designated and properly labeled hazardous waste storage area is available.[8]
-
Verify that emergency equipment, including an eyewash station and safety shower, is accessible and functional.[9][10]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling the Compound:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][11]
-
Use designated tools for transferring the chemical to avoid cross-contamination and exposure.[6]
-
Keep containers of this compound closed when not in use.[8][12]
-
Avoid working alone in the laboratory when handling hazardous materials.[7]
3. Post-Experiment Procedures:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[6]
-
Decontaminate all work surfaces and equipment after use.
-
Properly label and store any remaining this compound according to its storage requirements, segregating it from incompatible materials.[11][13]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination.
-
Waste Classification: this compound and any materials that have come into contact with it are to be considered hazardous waste.[14]
-
Containerization: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container for hazardous waste.[8][15] The container must be compatible with the chemical to prevent leakage or reaction.[12]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[11] Incompatible wastes, such as acids and bases, should be segregated.[8]
-
Disposal Request: Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.[15]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek medical attention immediately.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] If a large area is affected, use the emergency shower.[9] Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Spill: For minor spills, alert personnel in the immediate area and use an appropriate spill kit to contain and clean up the material. For major spills, evacuate the area, notify your supervisor and EHS, and restrict access.[14]
Caption: Workflow for Safely Handling Hazardous Chemicals.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. sc.edu [sc.edu]
- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. chemsafe.ie [chemsafe.ie]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
